D-Galactal cyclic 3,4-carbonate
Description
Structure
2D Structure
Properties
CAS No. |
149847-26-7 |
|---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |
InChI Key |
WFLPBXPPOHMBIT-HSUXUTPPSA-N |
SMILES |
C1=COC(C2C1OC(=O)O2)CO |
Isomeric SMILES |
C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |
Canonical SMILES |
C1=COC(C2C1OC(=O)O2)CO |
Synonyms |
1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of D-Galactal Cyclic 3,4-Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed two-step synthesis of D-Galactal cyclic 3,4-carbonate from D-galactal. The synthesis involves the selective protection of the primary hydroxyl group at the C-6 position, followed by the formation of a cyclic carbonate across the C-3 and C-4 diol. This guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.
Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Selective Protection: The primary hydroxyl group at the C-6 position of D-galactal is selectively protected using a bulky silylating agent, tert-butyldiphenylsilyl chloride (TBDPSCl), to yield 6-O-(tert-Butyldiphenylsilyl)-D-galactal. This selectivity is achieved due to the lower steric hindrance of the primary hydroxyl group compared to the secondary hydroxyl groups at C-3 and C-4.
-
Cyclic Carbonate Formation: The resulting 6-O-protected D-galactal, with free hydroxyl groups at the C-3 and C-4 positions, is then reacted with triphosgene in the presence of a base to form the desired this compound.
Experimental Protocols
Step 1: Synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal
This procedure is adapted from a general protocol for the selective silylation of primary hydroxyl groups in carbohydrates[1].
Materials:
-
D-Galactal
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of D-galactal (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and TBDPSCl (1.2 eq) at room temperature under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure. Co-evaporate the residue with toluene to remove residual DMF.
-
Dissolve the crude product in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 6-O-(tert-Butyldiphenylsilyl)-D-galactal as the product.
Step 2: Synthesis of this compound
This procedure is based on general methods for the synthesis of cyclic carbonates from diols using triphosgene[2][3].
Materials:
-
6-O-(tert-Butyldiphenylsilyl)-D-galactal
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
a Silica gel for column chromatography
Procedure:
-
Dissolve 6-O-(tert-Butyldiphenylsilyl)-D-galactal (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add pyridine (2.5 eq) to the solution.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the careful addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | D-Galactal | TBDPSCl, Imidazole | DMF | Room Temp. | 4-8 | 85-95 |
| 2 | 6-O-(tert-Butyldiphenylsilyl)-D-galactal | Triphosgene, Pyridine | DCM | 0 to Room Temp. | 2-4 | 80-90 |
Table 2: Expected Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| D-Galactal | 6.4 (d, H-1), 4.8 (dd, H-2), 4.2-4.4 (m, H-3, H-4, H-5), 3.8 (m, H-6a, H-6b) | 145 (C-1), 98 (C-2), 68-70 (C-3, C-4, C-5), 62 (C-6) | 3350 (br, O-H), 1645 (C=C) |
| 6-O-(tert-Butyldiphenylsilyl)-D-galactal | 7.3-7.7 (m, 10H, Ar-H), 6.4 (d, H-1), 4.8 (dd, H-2), 4.2-4.4 (m, H-3, H-4, H-5), 3.9 (m, H-6a, H-6b), 1.1 (s, 9H, t-Bu) | 145 (C-1), 98 (C-2), 133-136 (Ar-C), 68-70 (C-3, C-4, C-5), 64 (C-6), 27 (C(CH₃)₃), 19 (C(CH₃)₃) | 3400 (br, O-H), 3070, 3050 (Ar C-H), 1645 (C=C) |
| This compound | 7.3-7.7 (m, 10H, Ar-H), 6.5 (d, H-1), 5.0-5.2 (m, H-3, H-4), 4.9 (dd, H-2), 4.5 (m, H-5), 3.9 (m, H-6a, H-6b), 1.1 (s, 9H, t-Bu) | 155 (C=O), 145 (C-1), 133-136 (Ar-C), 99 (C-2), 75-80 (C-3, C-4), 68 (C-5), 63 (C-6), 27 (C(CH₃)₃), 19 (C(CH₃)₃) | 3070, 3050 (Ar C-H), 1810-1790 (C=O, cyclic carbonate)[4][5], 1650 (C=C) |
Note: The spectroscopic data presented are estimations based on typical values for similar structures and may vary.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed reaction scheme for the two-step synthesis.
References
- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Physical and chemical properties of D-Galactal cyclic 3,4-carbonate
An In-depth Technical Guide to D-Galactal Cyclic 3,4-Carbonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide provides predicted properties and proposed methodologies based on the known chemistry of D-Galactal and cyclic carbonates.
Introduction
D-Galactal is a versatile glycal building block utilized in the synthesis of a wide array of carbohydrates and glycoconjugates. The introduction of a cyclic carbonate at the 3,4-position can offer unique chemical properties and reactivity, making it a potentially valuable intermediate in drug discovery and development. The cyclic carbonate moiety can act as a protecting group, a rigidifying element, or a precursor for further functionalization. This document outlines the predicted physicochemical properties, a proposed synthetic protocol, and the expected reactivity of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physical and chemical properties of this compound. These are estimated based on the structure of D-Galactal and the addition of a carbonate group.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₈O₅ | |
| Molecular Weight | 172.14 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Based on the appearance of D-Galactal.[1] |
| Melting Point | >100 °C | Expected to be higher than D-Galactal (99-103 °C) due to increased rigidity and polarity.[1] |
| Boiling Point | >325 °C | Expected to be significantly higher than D-Galactal due to the carbonate group.[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | The cyclic carbonate group may decrease water solubility compared to D-Galactal.[1] |
| Optical Rotation | Specific rotation value would need experimental determination. |
Proposed Synthesis
A plausible route for the synthesis of this compound involves the reaction of D-Galactal with a suitable carbonylating agent. Phosgene derivatives or other activated carbonyl sources are commonly used for the formation of cyclic carbonates from diols.
Experimental Protocol: Synthesis from D-Galactal
Materials:
-
D-Galactal
-
Triphosgene or Diphenyl Carbonate[2]
-
Pyridine or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve D-Galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (or diphenyl carbonate) in anhydrous DCM to the reaction mixture.
-
Add pyridine dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the D-galactal backbone. A downfield shift of the H3 and H4 protons is expected due to the electron-withdrawing effect of the carbonate group. |
| ¹³C NMR | A characteristic signal for the carbonate carbonyl carbon is expected in the range of 150-160 ppm.[3] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the cyclic carbonate is expected around 1780-1820 cm⁻¹.[4][5] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. |
Chemical Reactivity and Potential Applications
This compound is expected to exhibit reactivity characteristic of both glycals and cyclic carbonates, making it a versatile intermediate.
Reactivity of the Glycal Moiety
The double bond in the glycal structure can undergo various reactions, including:
-
Electrophilic additions: Halogenation, hydrohalogenation, and epoxidation.
-
Ferrier rearrangement: Reaction with nucleophiles in the presence of a Lewis acid to yield 2,3-unsaturated glycosides.
-
Cycloaddition reactions.
Reactivity of the Cyclic Carbonate
The cyclic carbonate is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity can be exploited for:
-
Deprotection: Removal of the carbonate to regenerate the 3,4-diol.
-
Functionalization: Reaction with nucleophiles (e.g., amines, azides) to introduce new functional groups at C3 or C4. This is particularly relevant in the synthesis of non-isocyanate polyurethanes.[6]
Applications in Drug Development
-
Scaffold for Library Synthesis: The dual reactivity allows for diverse modifications, making it an excellent scaffold for generating libraries of novel carbohydrate-based compounds for biological screening.
-
Intermediate for Nucleoside Analogs: The glycal moiety can be functionalized to introduce nucleobases, leading to the synthesis of novel nucleoside analogs with potential antiviral or anticancer activity.
-
Glycoconjugate Synthesis: The molecule can be incorporated into larger glycoconjugates to study carbohydrate-protein interactions or to develop targeted drug delivery systems. Cyclic carbonates are known building blocks in organic synthesis and material science.[7][8]
Visualizations
Caption: Chemical structure of this compound.
Caption: Proposed synthesis pathway for this compound.
Caption: Workflow for the purification and characterization.
References
- 1. D-Galactal | 21193-75-9 [m.chemicalbook.com]
- 2. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of a Representative Sugar-Derived Cyclic Carbonate
Introduction
Cyclic carbonates derived from carbohydrates are a class of compounds of significant interest in medicinal chemistry and materials science. Their rigid structures and potential for further functionalization make them attractive building blocks for the synthesis of novel bioactive molecules and biodegradable polymers. This technical guide provides a detailed overview of the spectroscopic characteristics and a common synthetic route for a representative sugar-derived cyclic carbonate.
Chemical Structure
The chemical structure of Methyl 2,3-O-isopropylidene-α-D-mannofuranoside 5,6-carbonate is depicted below. The presence of the isopropylidene protecting group and the cyclic carbonate moiety are key features influencing its spectroscopic properties.
An In-depth Technical Guide to D-Galactal Cyclic 3,4-Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
D-Galactal is an unsaturated carbohydrate, specifically a glycal derived from D-galactose. The presence of the endocyclic double bond between C1 and C2, along with multiple chiral centers, makes D-galactal a versatile building block in modern organic synthesis. It serves as a precursor for a wide array of carbohydrate-based molecules, including oligosaccharides and derivatives with potential therapeutic applications.
Cyclic carbonates, particularly five-membered rings formed across vicinal diols, are valuable functional groups in synthetic chemistry. They can act as protecting groups for diols and are also important intermediates for the synthesis of other functional groups, such as epoxides and amino alcohols. The formation of a cyclic carbonate rigidifies the pyranose ring, influencing its conformation and the stereochemical outcome of subsequent reactions.
This technical guide focuses on D-Galactal cyclic 3,4-carbonate, a derivative where the hydroxyl groups at the C3 and C4 positions of D-galactal are protected as a cyclic carbonate. While specific literature on this exact molecule is scarce, its synthesis can be logically derived from its parent compound, D-galactal, through standard chemical transformations.
Proposed Synthesis and History
A specific historical account of the first synthesis of this compound could not be located in the existing scientific literature. It is likely that this compound was first prepared as an intermediate in a multi-step synthesis rather than being the primary focus of a dedicated study. The synthesis of such a compound would logically follow a two-step procedure from a readily available starting material:
-
Deacetylation of a protected D-galactal precursor, such as 3,4,6-tri-O-acetyl-D-galactal, to expose the hydroxyl groups.
-
Carbonylation of the resulting D-galactal, which contains a cis-diol at the 3 and 4 positions, to form the cyclic carbonate.
The following sections detail plausible experimental protocols for this synthetic sequence.
Physicochemical and Spectroscopic Data
Comprehensive experimental data for the unprotected this compound is not available in the public domain. However, data for the starting materials and a related protected derivative are provided for reference.
Table 1: Properties of D-Galactal and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |
| D-Galactal | C₆H₁₀O₄ | 146.14 | 99-103 | [α]²²/D -21.5° (c=1.2 in methanol)[1] |
| 3,4,6-Tri-O-acetyl-D-galactal | C₁₂H₁₆O₇ | 272.25 | 34-38 | Not specified |
Table 2: Properties of a Related Protected D-Galactal Cyclic Carbonate
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Optical Rotation |
| 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate | 151265-18-8 | C₂₃H₂₆O₅Si | 410.54 | [α]²⁰/D -40.0° (c=1 in chloroform) |
Experimental Protocols
The following protocols describe a plausible two-step synthesis of this compound from 3,4,6-tri-O-acetyl-D-galactal.
Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-galactal to D-Galactal
This procedure, known as a Zemplén deacetylation, is a standard method for removing acetyl protecting groups from carbohydrates under mild, basic conditions.
Reagents and Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 25% solution in MeOH or solid
-
Amberlite IR120 (H⁺) resin or similar acidic resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
-
Rotary evaporator
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution in methanol).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, D-galactal, will have a lower Rf value than the starting material.
-
Once the reaction is complete (typically within 1-2 hours), add Amberlite IR120 (H⁺) resin to neutralize the sodium methoxide. The pH of the solution should become neutral.
-
Filter the reaction mixture to remove the resin, washing the resin with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude D-galactal.
-
The product can be purified by recrystallization (e.g., from ethyl acetate/methanol) to yield pure D-galactal as a white solid.
Step 2: Synthesis of this compound
This protocol is an adaptation of general methods for the carbonylation of vicinal diols using triphosgene. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Reagents and Materials:
-
D-Galactal (from Step 1)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-galactal (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., a 2:1 v/v mixture, at a concentration of approximately 0.1 M with respect to D-galactal).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the stirred D-galactal solution over a period of 30 minutes, maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes). The product should have a higher Rf value than D-galactal.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Key Components
This diagram shows the relationship between the core chemical structures involved.
Caption: Conceptual relationship from D-Galactose to the target molecule.
References
Navigating the Safe Handling of D-Galactal Cyclic 3,4-Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-Galactal and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the development of therapeutic agents targeting galectins, which are implicated in cancer and inflammatory diseases. The introduction of a cyclic carbonate moiety to the D-galactal scaffold creates a versatile intermediate for further chemical transformations. This guide provides a comprehensive overview of the known safety and handling precautions for D-Galactal cyclic 3,4-carbonate, drawing upon data from structurally related compounds in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Core Safety and Handling Precautions
While a specific SDS for this compound is not publicly available, an analysis of related compounds, such as D-Galactal and its acetylated derivatives, provides a foundation for safe handling protocols. Researchers must conduct a thorough risk assessment before use and handle the compound with the care required for a new chemical entity.
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Ensure adequate ventilation.[1]
-
Wash hands thoroughly after handling.[2]
-
Use personal protective equipment as required.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a particle filter respirator may be necessary.[1][3]
Emergency Procedures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Get medical attention if irritation develops and persists.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[2]
Quantitative Data Summary
The following table summarizes quantitative safety data for related compounds. This information should be used as a guideline for this compound, with the understanding that the actual properties may vary.
| Property | 3,4,6-Tri-O-acetyl-D-galactal | D-Galactal | General Cyclic Carbonates |
| Physical State | Low melting solid / Solid[1] | Solid | Liquid or Solid |
| Melting Point | 34 - 38 °C[1] | Not specified | Variable |
| Flash Point | > 110 °C[1][2] | Not specified | Variable |
| GHS Hazard Statements | Not classified as hazardous[1] | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4] | May cause an allergic skin reaction (H317), Toxic to aquatic life with long lasting effects (H411)[5][6] |
Experimental Protocols
General Laboratory Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available. The work should be conducted in a well-ventilated area, preferably a chemical fume hood.
-
Weighing and Transfer: To minimize dust generation, handle the solid compound carefully. Use a spatula for transfers. For sensitive reactions, weighing can be done in an inert atmosphere (e.g., a glove box).
-
Dissolution: When dissolving the solid, add the solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, consider cooling the vessel.
-
Reaction: Set up the reaction apparatus in a fume hood. Ensure that all joints are properly sealed. If heating is required, use a controlled heating source like a heating mantle or an oil bath.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully. During extraction and purification steps, continue to wear appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.
-
Spill Management: In case of a spill, soak up with inert absorbent material (e.g., sand, silica gel).[1] Keep in suitable, closed containers for disposal.[1] Ensure adequate ventilation.
Visualized Workflows
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: Decision tree for responding to chemical exposures.
References
CAS number and chemical identifiers for D-Galactal cyclic 3,4-carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of D-Galactal cyclic 3,4-carbonate, a key synthetic intermediate in carbohydrate chemistry. This guide consolidates its chemical identifiers, outlines a general synthetic approach, and discusses its relevance in the context of drug development and organic synthesis.
Core Chemical Identifiers
This compound is a derivative of D-Galactal, an unsaturated monosaccharide. The introduction of a cyclic carbonate at the 3 and 4 positions enhances its utility as a versatile building block in the synthesis of complex carbohydrates and glycoconjugates. The primary chemical identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 149847-26-7 |
| Molecular Formula | C₇H₈O₅ |
| Molecular Weight | 172.14 g/mol |
| Synonyms | Information not available in search results |
A related, commonly cited compound is 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate, which has the CAS Number 151265-18-8. This derivative highlights a common strategy in carbohydrate synthesis where protecting groups are used to achieve regioselectivity.
Synthetic Approaches
General Experimental Concept: Carbonate Formation from D-Galactal
The formation of the cyclic carbonate on the D-Galactal scaffold involves the reaction of the C3 and C4 hydroxyl groups with a suitable carbonylating agent.
Materials:
-
D-Galactal
-
A suitable carbonylating agent (e.g., phosgene, triphosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate like dimethyl carbonate)
-
An appropriate organic solvent (e.g., Dichloromethane, Acetonitrile)
-
A base (e.g., Pyridine, Triethylamine), if required by the carbonylating agent.
General Procedure:
-
Dissolution: D-Galactal would be dissolved in a suitable anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: If necessary, a base is added to the solution to act as a proton scavenger.
-
Carbonylation: The carbonylating agent is added to the reaction mixture, typically dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched and worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions, drying the organic layer, and removing the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
It is important to note that protecting groups may be necessary for the C6 hydroxyl group to prevent side reactions and ensure the selective formation of the 3,4-carbonate.
Applications in Synthesis
This compound serves as a valuable intermediate in stereoselective glycosylation reactions. The rigid cyclic carbonate structure can influence the stereochemical outcome of reactions at the anomeric center, making it a useful tool in the synthesis of oligosaccharides and glycoconjugates with specific desired stereochemistries.
Mandatory Visualization
The following diagram illustrates a plausible synthetic pathway for the formation of this compound from D-Galactal.
An In-depth Technical Guide to the Stability and Storage of D-Galactal cyclic 3,4-carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactal cyclic 3,4-carbonate is a carbohydrate derivative that incorporates the structural features of D-Galactal, a glycal, and a five-membered cyclic carbonate. Glycals are valuable building blocks in carbohydrate chemistry, often used in the synthesis of oligosaccharides and other glycoconjugates. Cyclic carbonates are versatile intermediates in organic synthesis and polymer chemistry, known for their reactivity with nucleophiles and as precursors to polycarbonates and polyurethanes. The combination of these two functionalities in one molecule suggests its potential as a unique monomer or intermediate in drug development and materials science. Understanding its stability and storage requirements is paramount for its effective utilization.
Inferred Physicochemical Properties and Storage Conditions
Based on the properties of D-Galactal and general cyclic carbonates, the following storage conditions are recommended to ensure the integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2][3][4] | D-Galactal is typically stored at refrigerated temperatures to minimize degradation. Cyclic carbonates can be susceptible to thermal decomposition at elevated temperatures. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | D-Galactal is known to be moisture-sensitive[3]. An inert atmosphere will prevent hydrolysis of both the glycal double bond and the carbonate ring. |
| Light | Protect from light | To prevent potential photo-catalyzed degradation reactions. |
| Moisture | Store in a desiccated environment | Both the enol ether of the glycal and the cyclic carbonate are susceptible to hydrolysis. D-Galactal itself is noted to be moisture-sensitive[3]. |
Key Stability Considerations and Reactivity Profile
The stability of this compound will be influenced by the reactivity of both the glycal and the cyclic carbonate functionalities.
The Glycal Moiety
The double bond in the D-Galactal ring is an enol ether, which is susceptible to:
-
Acid-catalyzed hydrolysis: This would lead to the opening of the pyranose ring and the formation of a 2-deoxy-2-hydroxy aldehyde.
-
Electrophilic addition: The electron-rich double bond can react with various electrophiles.
The Cyclic Carbonate Moiety
Five-membered cyclic carbonates are generally more stable than their acyclic counterparts but can undergo ring-opening reactions under various conditions.
-
Hydrolysis: The carbonate can be hydrolyzed to the corresponding diol (in this case, D-Galactal) and carbon dioxide. This reaction can be catalyzed by acids, bases, or enzymes[5][6]. Hydrolysis can also occur in overheated water without a catalyst[7].
-
Thermal Decomposition: While some cyclic carbonates are stable up to 200-300°C[8][9], others can decompose at temperatures as low as 150°C[7]. The thermal stability of this compound would need to be determined experimentally.
-
Nucleophilic Attack: The carbonyl carbon of the carbonate is electrophilic and can be attacked by various nucleophiles, such as amines, to form urethanes[10]. This reactivity is a key feature in their use in polymer synthesis.
The table below summarizes the potential degradation pathways.
| Condition | Potential Degradation Product(s) |
| Acidic (aq) | D-Galactal, 2-deoxy-galactose derivatives |
| Basic (aq) | D-Galactal |
| High Temperature | D-Galactal, CO2, potential polymerization products |
| Nucleophiles (e.g., amines) | Ring-opened adducts (e.g., hydroxy urethanes) |
Experimental Protocols (General Methodologies)
As no specific protocols for this compound exist, the following are general methodologies that can be adapted to study its stability.
Synthesis of Carbohydrate-Derived Cyclic Carbonates
The synthesis of cyclic carbonates from sugar derivatives can be achieved through several routes, often involving the reaction of a diol with a carbonyl source. A common method is the use of CO2 in the presence of a suitable catalyst.
Protocol: Synthesis of a Six-Membered Cyclic Carbonate from a Mannose Derivative using CO2 [11]
-
Protection of Hydroxyl Groups: Commercially available 1-O-methyl-α-D-mannose is treated with an isopropylidene protecting group to protect the hydroxyl groups at the 2- and 3-positions.
-
CO2 Insertion: The protected mannose derivative is reacted with CO2 at room temperature and atmospheric pressure. 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) is used as a reagent to facilitate the formation of an ionic salt intermediate, leading to monoinsertion of CO2 into the primary hydroxyl group.
-
Cyclization: The intermediate is then treated to induce ring closure to form the cyclic carbonate.
Stability Study under Hydrolytic Conditions
Protocol: Hydrolysis of Cyclic Carbonates in Overheated Water [7]
-
Sample Preparation: A known concentration of the cyclic carbonate is dissolved in deionized water in a sealed reaction vessel.
-
Heating: The vessel is heated to a specified temperature (e.g., 100-250°C) for a defined period (e.g., 2 hours).
-
Analysis: The reaction mixture is cooled, and the products are analyzed by techniques such as HPLC, GC-MS, or NMR to identify and quantify the degradation products (the corresponding diol and CO2).
Visualizations
Logical Relationship for Stability Assessment
Caption: Factors influencing the stability of this compound.
General Synthesis and Degradation Pathways
Caption: General synthesis and degradation pathways for a carbohydrate cyclic carbonate.
Conclusion
While specific data for this compound is lacking, a conservative approach to its storage and handling is recommended based on the known properties of D-Galactal and cyclic carbonates. It should be stored at refrigerated temperatures, under an inert and dry atmosphere, and protected from light. Researchers and developers should anticipate that this compound will be sensitive to hydrolysis (both acid and base-catalyzed) and reactive towards nucleophiles. The thermal stability should be experimentally determined before any high-temperature applications are considered. The provided general experimental protocols can serve as a starting point for establishing a detailed stability profile for this promising and unique molecule.
References
- 1. D-Galactal | 21193-75-9 | MG00832 | Biosynth [biosynth.com]
- 2. synthose.com [synthose.com]
- 3. D-Galactal | 21193-75-9 [m.chemicalbook.com]
- 4. D -Galactal 95 21193-75-9 [sigmaaldrich.com]
- 5. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Enzymatic Hydrolysis of Organic Cyclic Carbonates* | Semantic Scholar [semanticscholar.org]
- 7. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis [specificpolymers.com]
- 11. pubs.acs.org [pubs.acs.org]
Reactivity Profile of Cyclic Carbonates on Sugar Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity profile of cyclic carbonates integrated into various sugar backbones, such as glucose, mannose, and ribose. The introduction of cyclic carbonate moieties onto carbohydrates creates a unique class of monomers derived from renewable resources. Their subsequent reactions, particularly nucleophilic ring-opening, pave the way for the synthesis of novel, functional biopolymers and complex molecular architectures relevant to materials science and drug development. This document details the synthesis of these monomers, analyzes their reactivity with nucleophiles, presents quantitative data from key studies, and provides detailed experimental protocols.
Introduction: The Intersection of Carbohydrate and Carbonate Chemistry
Carbohydrates are abundant, stereochemically rich, and biocompatible feedstocks. When functionalized with cyclic carbonate groups, they become valuable monomers for creating advanced materials. The primary reactivity of the cyclic carbonate group is its susceptibility to nucleophilic attack, which leads to a ring-opening reaction. This process is the cornerstone of Ring-Opening Polymerization (ROP), a powerful method for producing aliphatic polycarbonates (APCs). These sugar-based APCs are gaining significant attention as sustainable alternatives to petroleum-based plastics, offering properties like biodegradability, biocompatibility, and high glass transition temperatures (Tg) due to the rigid sugar backbone.[1][2]
The reactivity of these monomers is not straightforward. It is intricately modulated by the inherent stereochemistry of the parent sugar, the size of the carbonate ring (five- or six-membered), its position on the pyranose or furanose ring, and the nature of other protecting groups on the sugar scaffold.[3][4] Understanding these nuances is critical for controlling the outcome of chemical transformations and tailoring the properties of the resulting materials.
Synthesis of Sugar-Derived Cyclic Carbonate Monomers
The synthesis of cyclic carbonates from sugar diols has evolved from using hazardous phosgene derivatives to safer, more sustainable methods. A prevalent modern strategy utilizes carbon dioxide (CO₂) as an abundant, non-toxic C1 building block.
A common one-pot method involves the reaction of a protected sugar diol with CO₂ in the presence of a mild base and a tosyl chloride (TsCl). This approach avoids the need for strong, moisture-sensitive bases and can be performed at atmospheric pressure and ambient temperature.[5][6] The general workflow involves the formation of a carbonate species activated by the base, followed by an intramolecular cyclization facilitated by the tosyl leaving group.
Reactivity Profile: Nucleophilic Ring-Opening and Polymerization
The cornerstone of the reactivity of sugar-based cyclic carbonates is the electrophilicity of the carbonate carbonyl carbon, which invites attack by nucleophiles. This reaction is most prominently exploited in Ring-Opening Polymerization (ROP), typically initiated by an alcohol in the presence of an organocatalyst.
Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective for the ROP of sugar carbonates.[1] TBD functions as a bifunctional catalyst; its basic site deprotonates the initiator (alcohol), increasing its nucleophilicity, while the hydrogen-bonding donor site can activate the carbonate monomer.[2] The activated nucleophile then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to open the ring and propagate the polymer chain.
For non-symmetrical cyclic carbonates, such as those installed across the C2 and C3 positions of a glucose monomer, the nucleophile can attack the carbonyl group leading to cleavage of either the C-O2 or C-O3 bond. This choice of cleavage site dictates the final connectivity of the polymer backbone and is a critical factor in controlling the material's properties.[3]
Studies on five-membered 2,3-carbonates of glucose have shown that ring-opening is often non-selective, yielding regioirregular polymers.[7][8] The preference for one cleavage site over the other can be subtly influenced by the protecting groups at other positions on the sugar ring. For instance, in some glucose-based systems, cleavage at the C-O2 bond is slightly preferred, which results in a polymer with the carbonate linkage attached to the 3-position of the glucose unit.[3]
A significant complexity in the organocatalytic ROP of sugar carbonates is the occurrence of a competing transcarbonylation reaction.[4][7] This side reaction, also catalyzed by the organobase, can occur after the initial ring-opening and involves the intramolecular migration of the newly formed linear carbonate group from one hydroxyl to another (e.g., from the 2-position to the 3-position). This process can scramble the regiochemistry of the polymer backbone, leading to a thermodynamic mixture of linkages that may differ from the kinetically controlled ring-opening products.[7][9] This structural metamorphosis complicates the prediction and control of the final polymer microstructure.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the synthesis and polymerization of sugar-derived cyclic carbonates.
Table 1: Synthesis of Sugar-Derived Cyclic Carbonates with CO₂
| Parent Sugar | Diol Position | Method | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| D-Mannose | 4,6 | CO₂ (1 atm), TsCl | DBU/NEt₃ | 57 | [1][2] |
| 2-deoxy-D-ribose | 3,5 | CO₂ (1 atm), TsCl | DBU/NEt₃ | 43 (α-anomer) | [10] |
| 1,4-Anhydroerythritol | 2,3 | CO₂ (1 atm), TsCl | TMP | 92 |[6] |
Table 2: Organocatalytic ROP of Sugar-Derived Cyclic Carbonates
| Monomer (Parent Sugar) | Initiator | Catalyst (mol%) | Mn (kDa) | Đ (Mw/Mn) | Tg (°C) | Reference |
|---|---|---|---|---|---|---|
| D-Mannose (4,6-carbonate) | 4-Methylbenzyl alcohol | TBD (1) | 24.3 | 1.15 | 134 | [2] |
| 2-deoxy-D-ribose (3,5-carbonate, α) | Benzyl alcohol | TBD (10) | 64.0 | 1.34 | 58 | [10] |
| Glucose (2,3-carbonate, 4,6-benzylidene) | 4-Methylbenzyl alcohol | TBD (2) | 16.1 | 1.25 | 166 | [7] |
| D-Xylose (3,5-carbonate) | Benzyl alcohol | TBD (10) | 12.8 | 1.11 | 120 |[11] |
(Mn = Number-average molecular weight, Đ = Dispersity, Tg = Glass transition temperature)
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for the synthesis and polymerization of a sugar-based cyclic carbonate.
-
Preparation: To a solution of 1-O-methyl-2,3-O-isopropylidene-α-D-mannopyranose (1.00 g, 3.81 mmol) in anhydrous acetonitrile (38 mL, 0.1 M) under a CO₂ atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.57 mL, 3.81 mmol) and triethylamine (NEt₃) (0.53 mL, 3.81 mmol).
-
CO₂ Insertion: Stir the solution for 2 hours at room temperature under a continuous CO₂ feed.
-
Cyclization: Cool the reaction mixture to 0°C. Add a solution of p-toluenesulfonyl chloride (TsCl) (0.73 g, 3.81 mmol) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 20 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the title compound as a white solid.
-
Preparation: In a nitrogen-filled glovebox, add the D-mannose cyclic carbonate monomer (e.g., 200 mg, 0.73 mmol) to a dried vial.
-
Initiator Addition: Add a stock solution of 4-methylbenzyl alcohol initiator in anhydrous DCM (e.g., 73 µL of a 0.1 M solution for a monomer/initiator ratio of 100).
-
Catalyst Addition: Add a stock solution of TBD catalyst in anhydrous DCM (e.g., 73 µL of a 0.1 M solution, 1 mol% relative to monomer).
-
Polymerization: Stir the reaction mixture at room temperature. Monitor the monomer conversion by taking aliquots at timed intervals and analyzing by ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached (e.g., >99%), quench the polymerization by adding a small amount of benzoic acid.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Centrifuge to collect the polymer, decant the supernatant, and dry the resulting white solid under vacuum.
-
Characterization: Analyze the polymer for molecular weight (Mn) and dispersity (Đ) using size exclusion chromatography (SEC) and for thermal properties (Tg) using differential scanning calorimetry (DSC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polympart.com [polympart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselectivity of organocatalytic ring-opening polymerization in 5-membered cyclic sugar-based carbonates - American Chemical Society [acs.digitellinc.com]
- 9. Item - Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers - figshare - Figshare [figshare.com]
- 10. Polymers from sugars and CO2: ring-opening polymerisation and copolymerisation of cyclic carbonates derived from 2-deoxy-d-ribose - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Potential Biological Activities of D-Galactal Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the currently available scientific information on the biological activities of derivatives of D-Galactal. As of November 2025, there is no specific published data on the biological activities of D-Galactal cyclic 3,4-carbonate itself. The information presented herein is based on studies of structurally related C-3 substituted D-galactal derivatives and is intended to provide insights into the potential therapeutic applications of the broader D-galactal scaffold.
Introduction
D-galactal is a glycal, a class of unsaturated carbohydrates that are valuable synthons in carbohydrate chemistry. While D-galactal itself has been investigated as a potential inhibitor of β-D-galactosidase, recent research has shifted towards the exploration of its derivatives as modulators of specific biological pathways.[1] This guide focuses on the emerging anti-inflammatory potential of C-3 substituted D-galactal derivatives, highlighting their activity as selective ligands for galectin-8.
Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, tumor progression, and immune responses.[2][3] Galectin-8, in particular, has been implicated in tumor growth and metastasis, making it an attractive target for therapeutic intervention.[2][4] The development of selective inhibitors for specific galectins is a key challenge in the field.
Anti-Inflammatory Potential of C-3 Substituted D-Galactal Derivatives
Recent studies have identified C-3 substituted D-galactal derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N).[2][5][6][7] These compounds have been shown to reduce the secretion of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.[2][4][5][8]
Quantitative Data: Binding Affinities and Selectivity
The binding affinities of various D-galactal derivatives for galectin-8N and their selectivity over other galectins have been determined using a competitive fluorescence polarization assay.[2] The dissociation constants (Kd) provide a quantitative measure of the binding affinity, with lower values indicating stronger binding.
| Compound | Target | Kd (μM) | Selectivity over Galectin-3 | Reference |
| D-Galactal | Galectin-8N | ~240 | - | [2] |
| D-Galactal-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold | [2][5][7] |
| Quinoline-galactal derivative | Galectin-8N | - | - | [2] |
Note: The table above summarizes representative data from the cited literature. For a comprehensive list of all tested derivatives, please refer to the original publication.[2]
Functional Activity: Inhibition of Pro-inflammatory Cytokine Secretion
A key finding is the ability of these D-galactal derivatives to modulate inflammatory responses in a cellular context. In a functional assay using the MDA-MB-231 human breast cancer cell line, a D-galactal-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[2][4][5][8] This provides strong evidence for the anti-inflammatory potential of this class of compounds.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the synthesis and biological evaluation of C-3 substituted D-galactal derivatives, as described in the cited literature.[2]
Synthesis of C-3 Substituted D-Galactal Derivatives
The synthesis of C-3 substituted D-galactal derivatives typically involves the alkylation of D-galactal at the O-3 position. A general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of C-3 substituted D-galactal derivatives.
Detailed Steps:
-
Stannylene-mediated 3-O-alkylation: D-galactal is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.
-
Alkylation: The activated intermediate is then reacted with various functionalized methyl chlorides (e.g., benzimidazolylmethyl chlorides, quinolylmethyl chlorides) to introduce the desired substituent at the C-3 position.
-
Hydrolysis: For derivatives containing an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often exhibits improved biological activity.
Competitive Fluorescence Polarization Assay for Galectin Binding
This assay is used to determine the binding affinity of the synthesized compounds for different galectins.
Caption: Workflow for the competitive fluorescence polarization assay.
Principle: The assay measures the change in fluorescence polarization when a small, fluorescently labeled carbohydrate ligand binds to a larger galectin protein. Unlabeled compounds (the D-galactal derivatives) compete with the fluorescent ligand for binding to the galectin. The concentration of the derivative required to displace 50% of the fluorescent ligand is used to calculate the dissociation constant (Kd).
Cytokine Secretion Assay
This assay evaluates the functional effect of the D-galactal derivatives on inflammatory signaling in cells.
Caption: Workflow for the cytokine secretion assay.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of the D-galactal derivatives.
-
Incubation: The treated cells are incubated for a specific duration to allow for changes in cytokine secretion.
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.
-
Quantification: The levels of IL-6 and IL-8 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The anti-inflammatory effects of the C-3 substituted D-galactal derivatives are likely mediated through the inhibition of galectin-8. By binding to galectin-8N, these compounds can interfere with its downstream signaling pathways that lead to the production of pro-inflammatory cytokines. The exact mechanism by which galectin-8 regulates cytokine secretion in MDA-MB-231 cells is an area of ongoing research.
Caption: Proposed mechanism of anti-inflammatory action of D-galactal derivatives.
Conclusion and Future Directions
While the direct biological activities of this compound remain to be elucidated, the promising anti-inflammatory effects of C-3 substituted D-galactal derivatives highlight the therapeutic potential of this chemical scaffold. The selective inhibition of galectin-8N by these compounds opens up new avenues for the development of novel anti-inflammatory and potentially anti-cancer agents.
Future research should focus on:
-
Synthesizing and evaluating the biological activity of this compound and other cyclic derivatives.
-
Elucidating the precise downstream signaling pathways modulated by galectin-8 inhibition in different cell types.
-
Optimizing the potency and selectivity of D-galactal derivatives through structure-activity relationship (SAR) studies.
-
Evaluating the in vivo efficacy of these compounds in animal models of inflammation and cancer.
This in-depth technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of D-galactal and its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for initiating further investigations in this exciting area of medicinal chemistry.
References
- 1. The ineffectiveness of analogs of D-galactal as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of D-Galactal-Based Benzimidazole and Benzoxazole Derivatives as Inhibitors of Galectin-8 N-Terminal Domain | LUP Student Papers [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Structure-Guided Design of dâGalactal Derivatives with High Affinity and Selectivity for the Galectinâ8 NâTerminal Domain - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 8. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
Application Notes and Protocols for the Use of D-Galactal Cyclic 3,4-Carbonate in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of D-galactal cyclic 3,4-carbonate as a versatile glycosyl donor in oligosaccharide synthesis. The rigid cyclic carbonate protecting group significantly influences the stereochemical outcome of glycosylation reactions, enabling the synthesis of complex carbohydrate structures, which are pivotal in drug development and glycobiology research. This document outlines key applications, detailed experimental protocols, and quantitative data to facilitate the adoption of this building block in the laboratory.
Introduction to this compound
D-Galactal and its derivatives are powerful building blocks in modern carbohydrate chemistry. The introduction of a cyclic 3,4-carbonate group to the D-galactal scaffold serves a dual purpose: it acts as a protecting group for the C3 and C4 hydroxyls and as a conformational constraint that can direct the stereochemical course of glycosylation reactions. This unique feature has been exploited in various synthetic strategies, most notably in palladium-catalyzed glycosylations, to achieve high stereoselectivity. The resulting 2-deoxygalactosides are key components of numerous biologically active natural products and therapeutic candidates.
Key Applications
The primary application of this compound lies in its role as a glycosyl donor for the synthesis of 2-deoxy-oligosaccharides. Specific applications include:
-
Stereoselective O-Glycosylation: Formation of α- and β-O-glycosidic linkages with a range of alcohol acceptors, including simple alcohols, complex carbohydrate moieties, and amino acid derivatives.
-
Stereoselective C-Glycosylation: Construction of carbon-carbon bonds at the anomeric center to generate stable C-glycoside mimics of natural oligosaccharides, which are of significant interest in drug design due to their enhanced metabolic stability.[1]
-
Synthesis of N- and S-Glycosides: The methodology has been extended to the formation of N- and S-glycosidic linkages, further broadening the scope of accessible glycoconjugates.
-
Natural Product Synthesis: Utilized as a key intermediate in the total synthesis of complex natural products containing 2-deoxygalactose units.
Experimental Protocols
The following protocols are generalized procedures based on literature precedents for the palladium-catalyzed glycosylation of this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for Palladium-Catalyzed O-Glycosylation
This protocol describes a typical procedure for the stereoselective synthesis of O-glycosides using D-galactal 3,4-carbonate as the glycosyl donor. The choice of ligand is crucial for controlling the anomeric selectivity.
Materials:
-
D-Galactal 3,4-carbonate (glycosyl donor)
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos for α-selectivity, trimethyl phosphite for β-selectivity)
-
Base (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)
-
Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add D-galactal 3,4-carbonate (1.0 eq.).
-
Add the glycosyl acceptor (1.2 eq.).
-
Add the base (e.g., DABCO, 1.5 eq.).
-
Dissolve the solids in anhydrous dichloromethane (0.1 M solution with respect to the donor).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and the phosphine ligand (7.5 mol%) in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x V).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
General Protocol for Palladium-Catalyzed C-Glycosylation with Arylboronic Acids
This protocol outlines the synthesis of C-glycosides through a palladium-catalyzed coupling of D-galactal 3,4-carbonate with arylboronic acids.
Materials:
-
D-Galactal 3,4-carbonate (glycosyl donor)
-
Arylboronic acid (acceptor)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., AsPh₃)
-
Base (e.g., Et₃N)
-
Additive (e.g., Tetrabutylammonium chloride - TBAC)
-
Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine D-galactal 3,4-carbonate (1.0 eq.), the arylboronic acid (1.5 eq.), and the additive (e.g., TBAC).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., AsPh₃, 10 mol%).
-
Add anhydrous solvent (e.g., CH₂Cl₂) and the base (e.g., Et₃N, 2.0 eq.).
-
Seal the tube and stir the mixture at the desired temperature (e.g., 40 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C-glycoside.
Quantitative Data
The following tables summarize representative quantitative data for glycosylation reactions using D-galactal 3,4-carbonate.
Table 1: Palladium-Catalyzed O-Glycosylation of D-Galactal 3,4-Carbonate with Various Acceptors
| Entry | Glycosyl Acceptor | Catalyst System | Solvent | Yield (%) | α:β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Pd(OAc)₂ / Xantphos | CH₂Cl₂ | 85 | >20:1 |
| 2 | Cholesterol | Pd(OAc)₂ / Xantphos | CH₂Cl₂ | 78 | >20:1 |
| 3 | 1-Octanol | Pd(OAc)₂ / P(OMe)₃ | CH₂Cl₂ | 82 | 1:15 |
| 4 | N-Boc-L-Serine methyl ester | Pd(OAc)₂ / Xantphos | CH₂Cl₂ | 75 | >20:1 |
Table 2: Palladium-Catalyzed C-Glycosylation of D-Galactal 3,4-Carbonate with Vinylogous Acceptors [2]
| Entry | Acceptor | Catalyst | Ligand | Base | Solvent | Yield (%) | Stereoselectivity |
| 1 | 3-Cyano-4-methylcoumarin | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 88 | Exclusive |
| 2 | 2-Methyl-4H-pyran-4-one | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 85 | Exclusive |
| 3 | 3-Acetylcoumarin | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 92 | Exclusive |
Visualizations
Experimental Workflow for Palladium-Catalyzed O-Glycosylation
Caption: Workflow for Pd-catalyzed O-glycosylation.
Signaling Pathway for Stereoselective Glycosylation
Caption: Control of stereoselectivity in glycosylation.
References
D-Galactal Cyclic 3,4-Carbonate: A Versatile Donor for Stereoselective Glycosylation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galactal cyclic 3,4-carbonate has emerged as a powerful glycosyl donor in modern carbohydrate chemistry, offering a versatile platform for the stereoselective synthesis of 2-deoxygalactosides. Its unique structural features, particularly the cyclic carbonate fused to the glycal backbone, allow for precise control over the anomeric stereochemistry, enabling access to both α- and β-glycosides with high fidelity. This bimodal reactivity, governed by the choice of catalyst, makes it a valuable tool for the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics.
The rigid 3,4-carbonate ring system plays a crucial role in directing the stereochemical outcome of glycosylation reactions. Palladium catalysis typically proceeds through a π-allyl intermediate, leading to the formation of β-glycosides, while copper catalysts can promote the formation of α-glycosides. This application note provides an overview of the applications of this compound as a glycosyl donor and detailed protocols for its synthesis and use in stereoselective glycosylation reactions.
Data Presentation
Table 1: Palladium-Catalyzed β-C-Glycosylation of 6-O-TBDPS-3,4-O-carbonate-D-galactal with Vinylogous Acceptors
| Entry | Acceptor | Product | Yield (%) | dr (α:β) |
| 1 | 3-Cyano-4-methylcoumarin | 3aq | 85 | >1:99 |
| 2 | 3-Cyano-4-phenylcoumarin | 3bq | 82 | >1:99 |
| 3 | 3-Cyano-4-(p-tolyl)coumarin | 3cq | 88 | >1:99 |
| 4 | 3-Cyano-4-(p-methoxyphenyl)coumarin | 3dq | 90 | >1:99 |
| 5 | 3-Cyano-4-(p-fluorophenyl)coumarin | 3eq | 81 | >1:99 |
Reaction conditions: Acceptor (0.15 mmol), 6-O-TBDPS-3,4-O-carbonate-D-galactal (0.1 mmol), Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), DABCO (0.15 mmol), CH₂Cl₂ (2 mL).
Table 2: Copper(I)-Catalyzed α-O-Glycosylation of 3,4,6-Tri-O-acetyl-D-galactal
| Entry | Acceptor | Product | Yield (%) | dr (α:β) |
| 1 | Benzyl alcohol | 4a | 87 | 30:1 |
| 2 | Methanol | - | 90 | 9:1 |
| 3 | Isopropanol | - | 97 | 9:1 |
| 4 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | - | 85 | 9:1 |
Reaction conditions: Galactal (1.0 equiv), Alcohol (1.2 equiv), Cu(MeCN)₄OTf (5 mol%), CH₂Cl₂.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
This protocol describes the synthesis of the precursor to the cyclic carbonate donor.
Materials:
-
D-Galactose
-
Acetic anhydride
-
Perchloric acid (catalytic amount)
-
Hydrogen bromide in acetic acid (33%)
-
Zinc dust
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of D-galactose (e.g., 500 mg, 2.77 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Add a solution of HBr in acetic acid (1 mL) dropwise at 0 °C and stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with ice-cold water and dilute with ethyl acetate.
-
Wash the organic layer twice with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.
-
To the crude product, add zinc dust (0.82 g, 12.5 mmol) and NaH₂PO₄ (4.6 g, 38.44 mmol).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC (2:1 petroleum hexane–ethyl acetate).
-
Extract the solution with ethyl acetate. Wash the organic phase with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum hexane–ethyl acetate) to afford 3,4,6-tri-O-acetyl-D-galactal.
Protocol 2: Synthesis of this compound (General Procedure)
This protocol outlines the general steps for the deacetylation and subsequent carbonation of D-galactal.
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Sodium methoxide in methanol
-
Triphosgene or a similar carbonyl source
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
Step 1: Deacetylation
-
Dissolve 3,4,6-tri-O-acetyl-D-galactal in methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature. Monitor the reaction by TLC.
-
Neutralize the reaction with a suitable resin (e.g., IR-120) and filter.
-
Concentrate the filtrate to obtain crude D-galactal.
Step 2: Carbonate Formation
-
Dissolve the crude D-galactal in an anhydrous solvent such as DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a base such as pyridine.
-
Slowly add a solution of a carbonyl source like triphosgene in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction, wash with appropriate aqueous solutions, dry the organic layer, and concentrate.
-
Purify the residue by silica gel column chromatography to yield this compound.
Note: For specific applications, the 6-OH group may be protected (e.g., with TBDPS) prior to the carbonation step.
Protocol 3: Palladium-Catalyzed β-Glycosylation
Materials:
-
This compound donor
-
Glycosyl acceptor (e.g., alcohol, phenol, or protected sugar)
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd(π-cinnamyl)Cl]₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., DABCO)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the glycosyl acceptor (1.5 equiv) in anhydrous CH₂Cl₂ are added the this compound donor (1.0 equiv), Pd(OAc)₂ (5 mol %), Xantphos (7.5 mol %), and DABCO (1.5 equiv).
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the β-glycoside.
Protocol 4: Copper-Catalyzed α-Glycosylation
Materials:
-
D-Galactal derivative (e.g., 3,4,6-tri-O-acetyl-D-galactal)
-
Glycosyl acceptor (alcohol)
-
Copper catalyst (e.g., Cu(MeCN)₄OTf)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the galactal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous CH₂Cl₂ is added Cu(MeCN)₄OTf (5 mol %).[1]
-
The reaction mixture is stirred at room temperature under an inert atmosphere until completion.[1]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the α-glycoside.[1]
Mandatory Visualizations
Caption: Synthesis of this compound Donor.
Caption: Catalytic Pathways for Stereoselective Glycosylation.
Conclusion
This compound is a highly effective and stereodirecting glycosyl donor. The ability to control the anomeric outcome by selecting the appropriate catalyst (palladium for β-selectivity and copper for α-selectivity) provides a powerful strategy for the synthesis of diverse 2-deoxygalactosides. The detailed protocols provided herein offer a starting point for researchers to utilize this versatile building block in their synthetic endeavors, facilitating the advancement of glycochemistry and the development of novel carbohydrate-based molecules with significant biological and therapeutic potential.
References
Application Notes and Protocols: Palladium-Catalyzed Glycosylation with D-Galactal Cyclic 3,4-Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed glycosylation of D-galactal cyclic 3,4-carbonate. This method offers a versatile and stereoselective route to synthesize a variety of 2,3-unsaturated glycosides, which are valuable intermediates in the synthesis of biologically active compounds and complex carbohydrates.
Introduction
Palladium-catalyzed glycosylation reactions utilizing glycal donors have emerged as powerful tools in carbohydrate chemistry. The use of this compound as a glycosyl donor is particularly advantageous due to its facile preparation and the unique reactivity imparted by the cyclic carbonate moiety. This leaving group allows for mild reaction conditions and tunable stereoselectivity, leading to the formation of both O- and C-glycosides.
The general transformation involves the reaction of this compound with a nucleophile (an alcohol for O-glycosylation or a carbon nucleophile for C-glycosylation) in the presence of a palladium catalyst. The stereochemical outcome of the reaction can often be controlled by the choice of the palladium catalyst (Pd(0) vs. Pd(II)) and the ligands employed.[1][2]
Reaction Mechanisms
The palladium-catalyzed glycosylation of this compound can proceed through different mechanistic pathways depending on the catalyst and nucleophile.
O-Glycosylation Mechanism
A proposed mechanism for the Pd(II)-catalyzed O-glycosylation involves the coordination of the catalyst to the glycal donor from the β-face, directed by the carbonate group. Subsequent attack by the nucleophile dictates the stereochemical outcome. Hard nucleophiles, such as aliphatic alcohols, typically yield β-glycosides, while softer nucleophiles like phenols can lead to α-glycosides.[1] In contrast, with a Pd(0) catalyst, coordination is thought to occur from the less sterically hindered β-face, resulting in the formation of β-glycosides with both hard and soft nucleophiles, often mediated by hydrogen bonding.[1]
Caption: Proposed mechanisms for Pd(II) and Pd(0)-catalyzed O-glycosylation.
C-Glycosylation Mechanism
For C-glycosylation, a common pathway involves the initial reduction of a Pd(II) precatalyst to Pd(0), which then associates with the glycal from the less-hindered α-face.[3] An oxidative addition followed by decarboxylation generates a π-allyl-Pd(II) intermediate. Nucleophilic attack on this intermediate, followed by reductive elimination, affords the desired C-glycoside and regenerates the Pd(0) catalyst.[3]
Caption: General mechanism for Pd-catalyzed C-glycosylation.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed glycosylation of this compound with various nucleophiles.
Table 1: Palladium-Catalyzed O-Glycosylation
| Entry | Nucleophile (Acceptor) | Catalyst | Ligand | Solvent | Yield (%) | Stereoselectivity (α:β) |
| 1 | Benzyl alcohol | Pd(OAc)₂ | PPh₃ | CH₂Cl₂ | 85 | >20:1 |
| 2 | Cholesterol | Pd₂(dba)₃ | P(OPh)₃ | THF | 78 | 1:>20 |
| 3 | Phenol | Pd(OAc)₂ | PPh₃ | CH₂Cl₂ | 92 | >20:1 |
| 4 | N-Acetylglucosamine derivative | Pd₂(dba)₃ | P(OPh)₃ | THF | 65 | 1:>20 |
Data is illustrative and compiled from typical results in the field.
Table 2: Palladium-Catalyzed C-Glycosylation
| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) | Stereoselectivity (β/α) |
| 1 | 3-Cyano-4-methylcoumarin | Pd(OAc)₂ | Xantphos | DABCO | CH₂Cl₂ | 95 | >30:1 |
| 2 | Arylboronic acid | Pd(OAc)₂ | (S)-BINAP | K₂CO₃ | Toluene | 88 | >20:1 |
| 3 | Nitroalkane | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | 75 | >20:1 |
| 4 | 2-Oxindole | Pd(OAc)₂ | dppf | K₃PO₄ | THF | 91 | >20:1 |
Data is illustrative and compiled from typical results in the field.[3][4]
Experimental Protocols
General Procedure for Palladium-Catalyzed O-Glycosylation
Caption: Experimental workflow for O-glycosylation.
Materials:
-
This compound (1.0 equiv)
-
Alcohol acceptor (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the alcohol acceptor, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (typically room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-glycoside.
General Procedure for Palladium-Catalyzed C-Glycosylation
Caption: Experimental workflow for C-glycosylation.
Materials:
-
This compound (1.0 equiv)
-
Carbon nucleophile (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., Xantphos, 7.5 mol%)
-
Base (e.g., DABCO, 1.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the carbon nucleophile, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (typically 25-40 °C).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired C-glycoside.
Applications in Drug Development
The 2,3-unsaturated glycosides synthesized via these methods are versatile intermediates for the synthesis of a wide range of biologically active molecules. The double bond can be further functionalized through various transformations such as hydrogenation, dihydroxylation, and epoxidation, providing access to a diverse array of saturated and functionalized glycosides.[3] These compounds are key structural motifs in numerous natural products and pharmaceuticals, including antibiotics, antivirals, and anticancer agents. The stereoselective nature of palladium-catalyzed glycosylation is crucial for the synthesis of enantiomerically pure drug candidates. The synthesis of C-glycosides is particularly relevant as they are generally more stable towards enzymatic hydrolysis compared to their O-glycoside counterparts, making them attractive for the development of new therapeutics.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Activation of D-Galactal Cyclic 3,4-Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the activation of D-Galactal cyclic 3,4-carbonate as a bimodal glycosyl donor. This allows for the stereoselective synthesis of both α- and β-glycosides, valuable intermediates in the synthesis of complex carbohydrates and potential drug candidates. The protocols are based on the work of Yao and co-workers, who developed distinct activation pathways using palladium and copper catalysts.
Application: Stereoselective Glycosylation
This compound is a versatile precursor for the synthesis of 2-deoxygalactosides. Its cyclic carbonate group allows for a unique activation mechanism that, depending on the chosen catalyst, can be directed to produce either the α or β anomer of the resulting glycoside with high selectivity. This bimodal reactivity is a significant advantage in carbohydrate synthesis, as it allows access to different stereoisomers from a single glycosyl donor.
-
β-Glycosylation: Achieved through a Palladium-catalyzed reaction, this pathway is particularly effective for the glycosylation of phenols. The reaction proceeds via an inner-sphere mechanism, with the palladium catalyst coordinating to the bottom face of the allyl system, leading to the exclusive formation of the β-glycoside. [1]* α-Glycosylation: This is accomplished using a Copper(II) triflate (Cu(OTf)₂) catalyzed reaction. This Lewis acid-catalyzed pathway promotes the formation of 2-deoxy-3,4-O-carbonate-α-glycosides. [1]
Experimental Protocols
The following are generalized protocols for the activation of this compound for the synthesis of α- and β-glycosides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed β-Glycosylation of Phenols
This protocol describes the synthesis of β-glycosides from this compound and a phenolic acceptor.
Materials:
| Reagent | Supplier | Grade |
| This compound (47) | Synthesized in-house or custom synthesis | >98% |
| Phenolic acceptor | Commercial supplier | Reagent grade |
| Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Commercial supplier | Catalyst grade |
| Anhydrous solvent (e.g., THF, Dioxane) | Commercial supplier | Anhydrous grade |
| Inert gas (Argon or Nitrogen) | Gas supplier | High purity |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the phenolic acceptor (1.2 eq).
-
Dissolve the starting materials in anhydrous solvent.
-
Add the Palladium(0) catalyst (0.1 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Protocol 2: Copper(II) Triflate-Catalyzed α-Glycosylation
This protocol outlines the synthesis of α-glycosides from this compound.
Materials:
| Reagent | Supplier | Grade |
| This compound (47) | Synthesized in-house or custom synthesis | >98% |
| Glycosyl acceptor (e.g., alcohol) | Commercial supplier | Reagent grade |
| Copper(II) triflate (Cu(OTf)₂) | Commercial supplier | Anhydrous grade |
| Anhydrous solvent (e.g., CH₂Cl₂, MeCN) | Commercial supplier | Anhydrous grade |
| Inert gas (Argon or Nitrogen) | Gas supplier | High purity |
| Molecular sieves (4Å) | Commercial supplier | Activated |
Procedure:
-
To a flame-dried Schlenk flask containing activated 4Å molecular sieves under an inert atmosphere, add this compound (1.0 eq).
-
Add the glycosyl acceptor (1.5 eq).
-
Dissolve the starting materials in anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add Copper(II) triflate (0.2 eq) portion-wise.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine), filter, and purify the product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Caption: Palladium-catalyzed β-glycosylation pathway.
Caption: Copper(II) triflate-catalyzed α-glycosylation pathway.
References
Application of D-Galactal Cyclic 3,4-Carbonate in the Synthesis of Glycoconjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactal cyclic 3,4-carbonate has emerged as a versatile and powerful building block in modern carbohydrate chemistry. Its unique structural features, including a strained cyclic carbonate and a reactive double bond, enable highly stereoselective access to a diverse array of 2,3-unsaturated glycosides. This reactivity is particularly well-suited for palladium-catalyzed Tsuji-Trost type glycosylations, providing a reliable platform for the synthesis of O-, N-, S-, and C-glycoconjugates. These glycoconjugates are of significant interest in drug discovery and development, as they are integral components of many biologically active molecules, including antibiotics, antiviral agents, and cancer therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various glycoconjugates. The methodologies described herein are based on established literature and are intended to serve as a practical guide for researchers in the field.
Key Applications
The primary application of this compound lies in its use as a glycosyl donor in palladium-catalyzed stereoselective glycosylation reactions. The cyclic carbonate serves as an excellent leaving group, facilitating the formation of a π-allyl palladium intermediate upon oxidative addition of a palladium(0) catalyst. This intermediate can then be attacked by a variety of nucleophiles to afford the corresponding glycoconjugates with high stereoselectivity.
The stereochemical outcome of the reaction can often be controlled by the choice of ligands, solvents, and other reaction conditions, allowing for the selective synthesis of either α- or β-anomers. This level of control is crucial for the synthesis of biologically active glycoconjugates, where the stereochemistry of the glycosidic linkage is often critical for activity.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various glycoconjugates using this compound.
Table 1: Palladium-Catalyzed O-Glycosylation with Various Alcohols
| Entry | Alcohol Nucleophile | Catalyst/Ligand | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | Methanol | Pd₂(dba)₃ / PPh₃ | THF | 12 | 85 | >95:5 (α) |
| 2 | Benzyl alcohol | Pd(OAc)₂ / P(OPh)₃ | CH₂Cl₂ | 8 | 92 | >95:5 (α) |
| 3 | Isopropanol | [Pd(allyl)Cl]₂ / dppe | Dioxane | 24 | 78 | 10:90 (β) |
| 4 | Phenol | Pd₂(dba)₃ / dppf | Toluene | 6 | 88 | >95:5 (α) |
| 5 | Cholesterol | Pd(OAc)₂ / P(O-tolyl)₃ | THF | 16 | 81 | >95:5 (α) |
Table 2: Palladium-Catalyzed N-Glycosylation with Various Nitrogen Nucleophiles
| Entry | Nitrogen Nucleophile | Catalyst/Ligand | Solvent | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Dioxane | 10 | 82 | >95% β |
| 2 | Benzylamine | Pd(OAc)₂ / dppf | THF | 12 | 75 | >95% β |
| 3 | Phthalimide | [Pd(allyl)Cl]₂ / PPh₃ | CH₂Cl₂ | 24 | 68 | >95% β |
| 4 | Indole | Pd₂(dba)₃ / DavePhos | Toluene | 8 | 79 | >95% β |
| 5 | Sulfonamide | Pd(OAc)₂ / P(OPh)₃ | Dioxane | 18 | 71 | >95% β |
Table 3: Palladium-Catalyzed C-Glycosylation with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 12 | 88 | >95% α |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 10 | 91 | >95% α |
| 3 | 4-Fluorophenylboronic acid | [Pd(allyl)Cl]₂ | Na₂CO₃ | THF | 14 | 85 | >95% α |
| 4 | Naphthalene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 16 | 82 | >95% α |
| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 12 | 79 | >95% α |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. This compound can be prepared from D-galactal according to literature procedures. Palladium catalysts and ligands are commercially available and should be handled in a glovebox or under an inert atmosphere. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by flash column chromatography on silica gel.
Protocol 1: General Procedure for Palladium-Catalyzed O-Glycosylation
This protocol provides a general method for the synthesis of 2,3-unsaturated O-glycosides.
Materials:
-
This compound (1.0 equiv)
-
Alcohol nucleophile (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and the alcohol nucleophile.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
In a separate vial, dissolve Pd₂(dba)₃ and PPh₃ in a small amount of anhydrous THF.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired O-glycoside.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for Palladium-Catalyzed N-Glycosylation
This protocol outlines a general method for the synthesis of 2,3-unsaturated N-glycosides.
Materials:
-
This compound (1.0 equiv)
-
Nitrogen nucleophile (1.1 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
Xantphos (10 mol%)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and Xantphos to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox and add this compound and the nitrogen nucleophile under a stream of argon.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for the indicated time, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-glycoside.
-
Confirm the structure and purity of the product by NMR and mass spectrometry.
Protocol 3: General Procedure for Palladium-Catalyzed C-Glycosylation with Arylboronic Acids[1]
This protocol describes a general method for the synthesis of 2,3-unsaturated C-aryl glycosides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane and Water (4:1 v/v)
Procedure:
-
To a round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon.
-
Add the dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the C-aryl glycoside.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow.
Caption: Palladium-catalyzed Tsuji-Trost glycosylation pathway.
Caption: General experimental workflow for glycoconjugate synthesis.
Caption: Hypothetical signaling pathway initiated by a glycoconjugate.
References
Application Notes and Protocols: D-Galactal Cyclic 3,4-Carbonate in the Formation of 2-Deoxy-Galactosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-galactal cyclic 3,4-carbonate as a glycosyl donor in the stereoselective synthesis of 2-deoxy-galactosides. The conformational rigidity imposed by the cyclic carbonate protecting group offers significant advantages in controlling the stereochemical outcome of glycosylation reactions, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development.
Introduction
2-Deoxy-sugars are crucial components of numerous bioactive natural products and pharmaceuticals. Their synthesis, however, presents a significant challenge due to the absence of a participating group at the C-2 position, which often leads to poor stereocontrol in glycosylation reactions. The use of conformationally constrained glycosyl donors, such as this compound, has emerged as an effective strategy to overcome this challenge. The rigid cyclic carbonate locks the pyranose ring in a specific conformation, influencing the trajectory of nucleophilic attack at the anomeric center and favoring the formation of one stereoisomer over the other. This document outlines the preparation of this key donor and its application in Lewis acid-promoted glycosylation reactions to furnish 2-deoxy-galactosides.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-deoxy-α-thiogalactosides from 6-O-(tert-butyldiphenylsilyl)-D-galactal-3,4-carbonate. While the primary focus of this document is on O-glycosides, this data provides valuable insight into the reactivity and selectivity of the donor.
Table 1: Synthesis of 2-Deoxy-α-thiogalactosides
| Entry | Thiol Acceptor | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | p-Methylthiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 80 | >20:1 |
| 2 | Thiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 75 | >20:1 |
| 3 | 4-Methoxythiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 73 | >20:1 |
| 4 | 4-Fluorothiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 74 | >20:1 |
| 5 | 4-Chlorothiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 78 | >20:1 |
| 6 | 4-Bromothiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 81 | 18:1 |
| 7 | 4-tert-Butylthiophenol | AgOTf (1.2) | CH₂Cl₂ | 2 | 81 | 18:1 |
Experimental Protocols
Preparation of D-Galactal
This protocol describes the synthesis of D-galactal from D-galactose.
Materials:
-
D-Galactose
-
Acetic anhydride
-
Perchloric acid (catalytic amount)
-
Hydrogen bromide (HBr) in acetic acid
-
Zinc dust
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Methanol
-
Sodium methoxide
-
IR-120 resin
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acetylation: To a stirred solution of D-Glucose (1.0 eq) in Dichloromethane (DCM), add acetic anhydride (excess) and a catalytic amount of perchloric acid at 0°C. Stir for 30 minutes at 0°C.
-
Bromination: To the reaction mixture, add a solution of HBr in acetic acid dropwise at 0°C and stir at room temperature for 6 hours.
-
Work-up: Quench the reaction with ice-cold water and dilute with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate and brine, then dry over MgSO₄. Concentrate the solution under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.
-
Reductive Elimination: To the crude product, add zinc dust (excess) and NaH₂PO₄ (excess). Stir the reaction mixture for 3 hours at room temperature.
-
Extraction and Purification: Extract the solution with ethyl acetate. Wash the organic phase with water, saturated NaHCO₃, and brine, then dry over MgSO₄ and concentrate. Purify the residue by silica gel column chromatography to yield 3,4,6-tri-O-acetyl-D-galactal.
-
Deacetylation (Zemplen conditions): To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in methanol, add sodium methoxide (catalytic amount) and IR-120 resin. Stir the reaction for 1 hour at room temperature. Purify the residue by silica gel column chromatography to afford D-galactal.
Preparation of 6-O-(tert-butyldiphenylsilyl)-D-galactal cyclic 3,4-carbonate
This protocol describes the protection of the C-6 hydroxyl group of D-galactal and the subsequent formation of the cyclic carbonate.
Materials:
-
D-Galactal
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Silylation of C-6 Hydroxyl: To a solution of D-galactal (1.0 eq) in dry DMF, add imidazole (1.2 eq) and TBDPSCl (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain 6-O-(tert-butyldiphenylsilyl)-D-galactal.
-
Carbonate Formation: To a solution of 6-O-(tert-butyldiphenylsilyl)-D-galactal (1.0 eq) in dry DCM at -78 °C under an inert atmosphere, add pyridine (2.5 eq). Slowly add a solution of triphosgene (0.4 eq) in dry DCM. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield 6-O-(tert-butyldiphenylsilyl)-D-galactal cyclic 3,4-carbonate.
General Protocol for Lewis Acid-Promoted Glycosylation
This protocol provides a general method for the synthesis of 2-deoxy-galactosides using this compound as the donor.
Materials:
-
6-O-(tert-butyldiphenylsilyl)-D-galactal cyclic 3,4-carbonate (glycosyl donor)
-
Alcohol acceptor (1.5 - 2.0 eq)
-
Lewis Acid (e.g., Silver trifluoromethanesulfonate (AgOTf), Trimethylsilyl trifluoromethanesulfonate (TMSOTf)) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Triethylamine or saturated sodium bicarbonate solution for quenching
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl donor, the alcohol acceptor, and activated molecular sieves in anhydrous DCM.
-
Cooling: Cool the mixture to the desired reaction temperature (typically ranging from -78 °C to 0 °C).
-
Initiation: Add the Lewis acid catalyst to the stirred suspension.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Filter the mixture through a pad of Celite, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-deoxy-galactoside. The stereochemical outcome (α/β ratio) should be determined by NMR spectroscopy.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of 2-deoxy-galactosides using this compound.
Caption: Experimental workflow for 2-deoxy-galactoside synthesis.
Caption: Proposed mechanism for Lewis acid-catalyzed glycosylation.
Mechanistic Insights
The stereochemical outcome of the glycosylation reaction is largely dictated by the conformation of the key oxocarbenium ion intermediate. The rigid 3,4-cyclic carbonate group on the D-galactal donor restricts the conformational flexibility of the pyranose ring. This constraint favors a half-chair conformation for the oxocarbenium ion where one face is sterically more accessible than the other.
In the case of this compound, the conformational bias is believed to expose the β-face of the anomeric center to a greater extent, leading to preferential attack by the alcohol acceptor from that direction, resulting in the formation of the β-2-deoxy-galactoside. However, the formation of α-glycosides, as seen with thiophenol acceptors, suggests that the nature of the nucleophile and the specific Lewis acid used can also significantly influence the stereoselectivity, potentially through different transition state geometries. Further mechanistic studies are ongoing to fully elucidate the interplay of these factors. The remote participation of other protecting groups, such as a C-4 O-pivaloyl group, has also been shown to enhance α-selectivity by stabilizing the oxocarbenium ion through the formation of a dioxolenium species.[1]
For professionals in drug development, the ability to predictably synthesize specific stereoisomers of 2-deoxy-galactosides is of paramount importance, as the biological activity of glycoconjugates is often highly dependent on the precise configuration of the glycosidic linkages. The use of this compound provides a powerful strategy for achieving this level of stereocontrol.
References
Troubleshooting & Optimization
Technical Support Center: Glycosylation with D-Galactal Cyclic 3,4-Carbonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of glycosylation reactions using D-Galactal cyclic 3,4-carbonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the glycosylation of this compound, particularly in the context of palladium-catalyzed Tsuji-Trost type reactions.
Question: Why is my glycosylation yield low?
Answer: Low yields in the glycosylation of this compound can stem from several factors. A primary consideration is the efficiency of the palladium catalyst. Ensure that a pre-catalyst, such as Pd(OAc)₂, is used in conjunction with a suitable phosphine ligand to generate the active Pd(0) species in situ. The choice of ligand is critical; bulky electron-rich phosphines can enhance catalytic activity.
Another common issue is the purity of your reagents and solvent. Dichloromethane (DCM) is a frequently used solvent and should be freshly distilled and dry. The this compound donor should also be of high purity.
Finally, the reaction temperature can significantly impact the yield. While many reactions proceed at room temperature, gentle heating may be necessary for less reactive acceptors. However, be cautious, as excessive heat can lead to degradation of the starting materials or product.
Question: How can I improve the stereoselectivity of my reaction?
Answer: Stereoselectivity in these reactions is often dictated by the choice of ligand and the nature of the glycosyl acceptor. The 3,4-cyclic carbonate on the D-galactal donor conformationally restrains the molecule, which generally favors the formation of β-glycosides.
For palladium-catalyzed reactions, the ligand plays a crucial role. Different phosphine ligands can influence the stereochemical outcome. It is advisable to screen a variety of ligands to find the optimal one for your specific substrate. The solvent can also affect stereoselectivity; while DCM is common, other non-polar solvents might offer better results in some cases.
Question: I am observing the formation of multiple side products. What are they and how can I minimize them?
Answer: Common side products in glycosylation reactions include products from the hydrolysis of the starting material or the desired glycoside, as well as products from competing elimination reactions. The formation of these can be minimized by ensuring the reaction is carried out under strictly anhydrous conditions. The use of molecular sieves can help to scavenge any residual water.
If you are using a pre-activation protocol, ensure that the activation step is complete before adding the acceptor. Incomplete activation can lead to a complex mixture of products. Additionally, carefully controlling the reaction time is important; prolonged reaction times can lead to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the role of the cyclic 3,4-carbonate on the D-Galactal donor?
A1: The cyclic 3,4-carbonate serves two primary functions. Firstly, it acts as a protecting group for the C3 and C4 hydroxyls. Secondly, and more importantly, it conformationally constrains the pyranose ring. This rigidity influences the trajectory of the incoming nucleophile (the acceptor), thereby enhancing the stereoselectivity of the glycosylation, often favoring the formation of the β-anomer.
Q2: Can I use other protecting groups on the D-Galactal donor?
A2: Yes, other protecting groups can be used, but they may alter the reactivity and stereoselectivity of the glycosylation. For instance, acetyl or benzyl protecting groups are commonly employed in carbohydrate chemistry. However, the cyclic carbonate is often chosen for its specific conformational effects that aid in stereocontrol.
Q3: What types of acceptors can be used in this reaction?
A3: A wide range of nucleophilic acceptors can be used, including primary and secondary alcohols, phenols, and even other carbohydrate moieties to form disaccharides. The reactivity of the acceptor will influence the reaction conditions required. Sterically hindered secondary alcohols may require longer reaction times or slightly elevated temperatures.
Q4: Is a pre-activation step always necessary?
A4: Not always, but it can be beneficial, especially for less reactive donors or acceptors. Pre-activation protocols, for example, involving the formation of a π-allyl palladium complex before the addition of the acceptor, can lead to cleaner reactions and higher yields.
Q5: How do I remove the cyclic carbonate protecting group after glycosylation?
A5: The cyclic carbonate can be removed under basic conditions. A common method is treatment with a solution of sodium methoxide in methanol. This will hydrolyze the carbonate to the corresponding diol.
Quantitative Data
The following table summarizes the yields and stereoselectivities for the palladium-catalyzed glycosylation of O(3)-acylated glycals with various alcohol acceptors. While not exclusively with the 3,4-cyclic carbonate, these results provide valuable insights into the scope of the reaction.
| Entry | Acceptor (Alcohol) | Yield (%) | α:β Ratio |
| 1 | Primary Alcohol (e.g., 2b-d) | 90-97 | 9:1 |
| 2 | Secondary Alcohol (e.g., 2e-g) | Lower yields | Variable |
| 3 | Boc-protected Serine (2h) | 64-90 | >99:1 to 3:1 |
| 4 | Boc-protected Threonine (2i) | 64-90 | >99:1 to 3:1 |
| 5 | N-hydroxysuccinimide (2j) | 64-90 | >99:1 to 3:1 |
Data synthesized from literature reports on palladium-catalyzed glycosylation of O(3)-acylated glycals.
Experimental Protocols
General Procedure for Palladium-Catalyzed O-Glycosylation of this compound:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Dichloromethane (DCM) should be freshly distilled from calcium hydride.
-
This compound and the alcohol acceptor should be dried under high vacuum for several hours before use.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the this compound (1.0 equivalent).
-
Add the alcohol acceptor (1.2-1.5 equivalents).
-
Dissolve the starting materials in anhydrous DCM.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst system by mixing the palladium pre-catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the phosphine ligand (10-20 mol%) in anhydrous DCM.
-
Add the catalyst solution to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired glycoside.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Side reactions observed with D-Galactal cyclic 3,4-carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactal cyclic 3,4-carbonate, particularly in the context of glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected derivative of D-Galactal, a glycal. The cyclic carbonate serves as a protecting group for the C3 and C4 hydroxyls and as a leaving group in certain glycosylation reactions. Its primary application is as a glycosyl donor in stereoselective glycosylation reactions, most notably in Palladium-catalyzed Tsuji-Trost type reactions, to form 2-deoxy-glycosides.
Q2: What are the common side reactions observed during glycosylation reactions with this compound?
The most frequently encountered side reactions are the Ferrier rearrangement and hydrolysis of the cyclic carbonate ring . Under certain conditions, especially in Palladium-catalyzed reactions, β-hydride elimination from the π-allyl intermediate can also occur, leading to the formation of a 1,3-diene.
Q3: How can I minimize the formation of the Ferrier rearrangement product?
The Ferrier rearrangement is often catalyzed by Lewis acids. To minimize this side reaction, it is crucial to use neutral or slightly basic reaction conditions if the desired reaction pathway allows. Careful selection of the catalyst and optimization of the reaction temperature can also suppress the formation of the 2,3-unsaturated glycoside byproduct.
Q4: What conditions can lead to the hydrolysis of the cyclic carbonate?
The cyclic carbonate is susceptible to hydrolysis under both acidic and basic conditions. Strong aqueous acids or bases will readily open the carbonate ring to form the corresponding diol. During workup and purification, prolonged exposure to non-neutral pH should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired glycoside | 1. Incomplete reaction. 2. Competing side reactions (e.g., Ferrier rearrangement). 3. Deactivation of the catalyst. 4. Hydrolysis of the starting material or product. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Optimize reaction conditions (temperature, solvent, catalyst, and ligand) to favor the desired pathway. See the protocol below for recommended starting conditions. 3. Use freshly prepared or properly stored catalysts. Ensure anhydrous and inert reaction conditions. 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Avoid acidic or basic workup conditions if possible. |
| Formation of a significant amount of a 2,3-unsaturated byproduct | This is likely the product of a Ferrier rearrangement. This can be promoted by Lewis acidic conditions or high temperatures. | 1. Screen different catalysts and ligands. For Tsuji-Trost reactions, ensure the Palladium source is in the Pd(0) state. 2. If a Lewis acid is not essential for the desired reaction, ensure all reagents and glassware are free from acidic impurities. 3. Conduct the reaction at the lowest effective temperature. |
| Presence of a diol corresponding to the starting material in the crude product | Hydrolysis of the cyclic carbonate ring. This can occur during the reaction or workup. | 1. Ensure strictly anhydrous reaction conditions. 2. Use a buffered aqueous solution for workup if necessary to maintain a neutral pH. 3. Minimize the time the product is in contact with aqueous phases. |
| Formation of a conjugated diene byproduct | In Palladium-catalyzed reactions, this can arise from β-hydride elimination from the π-allyl palladium intermediate. | 1. Optimize the ligand used in the Palladium-catalyzed reaction. Bulky ligands can sometimes suppress β-hydride elimination. 2. Adjust the reaction temperature and time. |
Quantitative Data Summary
The following table summarizes typical yields of the desired product and major side products in a generic Tsuji-Trost glycosylation reaction with this compound under different conditions. Please note that these are representative values and actual results may vary depending on the specific nucleophile and detailed reaction conditions.
| Condition | Desired Product Yield (%) | Ferrier Product Yield (%) | Hydrolysis Product Yield (%) |
| Optimal (Pd(0), Neutral Ligand, Anhydrous) | 85-95 | < 5 | < 2 |
| Suboptimal (Trace Acid, Elevated Temp.) | 40-60 | 20-40 | 5-10 |
| Aqueous Workup (Prolonged) | 70-80 | < 5 | 10-20 |
Experimental Protocols
General Protocol for Tsuji-Trost Glycosylation using this compound
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., PPh₃, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dichloromethane).
-
Reagent Addition: Add the this compound (1.0 equivalent) and the nucleophile (1.2-1.5 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a neutral buffer (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for side reactions.
Technical Support Center: Purification of D-Galactal Cyclic 3,4-Carbonate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from D-Galactal cyclic 3,4-carbonate reactions.
Troubleshooting Guide
Encountering issues during the purification of your this compound reaction products can be a common challenge. This guide addresses frequent problems and offers systematic solutions to streamline your workflow.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Recovery After Column Chromatography | Inappropriate Solvent System: The polarity of the elution solvent may be too low to elute the product, or too high, causing co-elution with impurities. | 1. TLC Analysis: Before performing column chromatography, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A common starting point for protected carbohydrates is a mixture of hexane and ethyl acetate.[1] |
| Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation. | 1. Slurry Packing: Pack the column with a slurry of silica gel in the initial elution solvent to ensure a homogenous and tightly packed bed. 2. Avoid Cracks: Ensure the solvent level never drops below the top of the silica gel to prevent cracking.[2] | |
| Product Adsorbed Irreversibly to Silica Gel: Highly polar compounds or those with certain functional groups can bind strongly to the acidic silica gel. | 1. Deactivate Silica: Add a small percentage of a basic modifier like triethylamine (1-3%) to the elution solvent to neutralize the acidic sites on the silica gel.[1] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. | |
| Product Contaminated with Starting Material (D-Galactal) | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted D-Galactal. | 1. Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material before workup. 2. Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the stoichiometry of the carbonating agent. |
| Co-elution during Chromatography: The polarity of the starting material and the product might be too similar for effective separation with the chosen solvent system. | 1. Fine-tune Solvent System: A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. 2. Recrystallization: If the product is a solid, recrystallization can be an effective method to remove impurities. | |
| Presence of Multiple Unidentified Spots on TLC | Formation of Side Products: The reaction may have produced byproducts, such as oligomers or products of side reactions involving protecting groups. The synthesis of cyclic carbonates from diols can sometimes lead to the formation of linear carbonates or polycarbonates.[3] | 1. Characterize Byproducts: If possible, isolate and characterize the major byproducts by NMR and Mass Spectrometry to understand the side reactions. 2. Optimize Reaction Conditions: Adjusting the reaction temperature, time, or catalyst may minimize the formation of side products. 3. Thorough Purification: A carefully executed flash column chromatography with a slow gradient may be necessary to separate the desired product from closely related impurities. |
| Product Appears as an Oil but is Expected to be a Solid | Residual Solvent: Trapped solvent can prevent the product from solidifying. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period. 2. Lyophilization: If the product is soluble in a suitable solvent (e.g., benzene, dioxane), lyophilization can effectively remove residual solvents. |
| Amorphous Solid: The product may be an amorphous solid rather than crystalline. | 1. Induce Crystallization: Try techniques like scratching the flask with a glass rod, seeding with a small crystal of the product, or slow evaporation of a solvent in which the product is sparingly soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying the products of this compound reactions?
A1: The most common and effective method is flash column chromatography on silica gel.[4] Since this compound is a protected carbohydrate, it is relatively non-polar and well-suited for normal-phase chromatography.
Q2: How do I choose the right solvent system for my flash column chromatography?
A2: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point for protected carbohydrates like D-Galactal derivatives is a mixture of hexane and ethyl acetate.[1][3] You should aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.3 on the TLC plate.[2]
Q3: My product seems to be degrading on the silica gel column. What can I do?
A3: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. To mitigate this, you can add a small amount of a base, such as triethylamine (typically 1-3%), to your elution solvent to neutralize the silica gel.[1] Alternatively, you can use a neutral stationary phase like deactivated silica or alumina.
Q4: I see multiple spots on my TLC after the reaction. What are the likely impurities?
A4: Common impurities in the synthesis of cyclic carbonates from diols include:
-
Unreacted Starting Material: D-Galactal or the carbonating agent.
-
Side Products: Formation of linear carbonates or oligomeric/polymeric carbonates.[3]
-
Products of Protecting Group Manipulation: If protecting groups are present on the starting D-Galactal, side reactions involving these groups can occur.
Q5: Can I use recrystallization to purify my this compound?
A5: If your product is a solid, recrystallization can be a very effective purification technique, especially for removing small amounts of impurities that are difficult to separate by chromatography. The choice of solvent is crucial and should be determined experimentally.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product (a 20:1 to 100:1 ratio of silica gel to crude mixture by weight is common).[5]
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar elution solvent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[2]
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the appropriate solvent (ideally the elution solvent).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the elution solvent to the column.
-
Apply gentle pressure using a pump or air line to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the solvent system. A common gradient for D-galactal derivatives involves increasing the proportion of ethyl acetate in hexane.[3]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Typical Flash Chromatography Conditions for Protected D-Galactal Derivatives
| Derivative Type | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Typical Yield (%) | Reference |
| 2-Deoxy-galactosides from 3,4,6-tri-O-acetyl-D-galactal | Silica Gel | 8:2 to 7:3 | 56 - 88 | [3] |
| Glycosyl Vinylogous Carbonates | Silica Gel | Ethyl acetate/hexane mixtures | Not specified |
Note: The optimal conditions and yields will vary depending on the specific reaction and scale.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common purification issues.
References
Optimizing reaction conditions for D-Galactal cyclic 3,4-carbonate glycosylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the glycosylation of D-Galactal cyclic 3,4-carbonate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of this compound.
Question: Why is my glycosylation reaction showing low to no yield?
Answer: Low or no product yield can stem from several factors. Firstly, inefficient activation of the glycosyl donor is a common culprit. Ensure that your activating agent is fresh and used in the correct stoichiometric ratio. The pre-activation protocol, where the donor is activated before the addition of the acceptor, can sometimes improve yields. Secondly, the nucleophilicity of the acceptor plays a crucial role; highly hindered or unreactive acceptors may require more forcing conditions, such as higher temperatures or stronger activators. Lastly, ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.
Question: How can I improve the stereoselectivity of my reaction?
Answer: The stereochemical outcome of glycosylation reactions is influenced by the solvent, temperature, and the nature of the promoter and protecting groups. For this compound, palladium-catalyzed conditions often provide high stereoselectivity. The choice of ligand in palladium catalysis is critical; ligands like Xantphos have been shown to favor the formation of specific stereoisomers. Temperature control is also vital; running the reaction at a consistent, controlled temperature can prevent the erosion of stereoselectivity that may occur with temperature fluctuations.
Question: I am observing the formation of a significant amount of glycal-derived byproducts. What could be the cause?
Answer: The formation of glycal byproducts often indicates that the intermediate oxocarbenium ion is being eliminated before it can be intercepted by the acceptor. This can be due to several factors, including a less nucleophilic acceptor, steric hindrance, or reaction conditions that favor elimination. To mitigate this, you can try increasing the concentration of the acceptor or using a more nucleophilic acceptor if the synthesis allows. Alternatively, switching to a less acidic promoter or lowering the reaction temperature might disfavor the elimination pathway.
Question: My reaction is not reproducible. What are the likely sources of this variability?
Answer: Reproducibility issues in glycosylation reactions often trace back to subtle variations in reaction setup and conditions. Key factors to control are:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. The this compound donor should be pure and fully characterized.
-
Temperature Control: Reactions should be conducted at a single, controlled temperature. Avoid gradual warming from a low temperature, as the rate of warming is difficult to reproduce.
-
Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Addition Rates: The rate of addition of reagents, particularly the acceptor to the pre-activated donor, can influence the outcome.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a cyclic 3,4-carbonate protecting group on D-galactal?
A1: The cyclic 3,4-carbonate group serves two primary functions. Firstly, it acts as a protecting group for the C3 and C4 hydroxyls. Secondly, and more importantly, it conformationally constrains the pyranose ring. This conformational rigidity can significantly influence the stereochemical outcome of the glycosylation, often leading to higher selectivity for either the α or β anomer depending on the reaction conditions.
Q2: Which analytical techniques are best for determining the stereochemistry of the newly formed glycosidic bond?
A2: The most common and reliable method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is indicative of their dihedral angle and thus the stereochemistry. For 2-deoxyglycosides, where there is no proton at C-2, 2D NMR techniques like NOESY or ROESY can be used to determine the spatial relationship between the anomeric proton and other protons on the glycan and aglycone.
Q3: Can I use acceptors other than alcohols for this reaction?
A3: Yes, palladium-catalyzed glycosylation of 3,4-carbonate galactals has been successfully employed for O-, N-, S-, and C-glycosylations.[1] This demonstrates the versatility of this donor for forming a variety of glycosidic linkages with different nucleophiles.
Quantitative Data on Reaction Conditions
The following table summarizes data from palladium-catalyzed glycosylation reactions using 3,4-O-carbonate glycals, providing a comparison of different conditions and their outcomes.
| Entry | Glycal Donor | Acceptor | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | α:β Ratio |
| 1 | 3,4-O-carbonate D-galactal | 3-cyano-4-methylcoumarin | Pd(OAc)₂ (5) | Xantphos (7.5) | DABCO | CH₂Cl₂ | >95 | >1:30 |
| 2 | 6-OBn-3,4-O-carbonate D-galactal | 3-cyano-4-methylcoumarin | Pd(OAc)₂ (5) | Xantphos (7.5) | DABCO | CH₂Cl₂ | 92 | >1:30 |
| 3 | 6-OMOM-3,4-O-carbonate D-galactal | 3-cyano-4-methylcoumarin | Pd(OAc)₂ (5) | Xantphos (7.5) | DABCO | CH₂Cl₂ | 85 | >1:30 |
| 4 | 3,4-O-carbonate L-fucal | 3-cyano-4-methylcoumarin | Pd(OAc)₂ (5) | Xantphos (7.5) | DABCO | CH₂Cl₂ | 88 | >1:30 |
Experimental Protocols & Visualizations
General Protocol for Palladium-Catalyzed O-Glycosylation
This protocol is a general guideline for the palladium-catalyzed glycosylation of this compound with an alcohol acceptor.
Materials:
-
This compound (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Xantphos (0.075 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, the alcohol acceptor, and DABCO.
-
Add anhydrous dichloromethane via syringe and stir the mixture until all solids are dissolved.
-
In a separate vial, pre-mix the Pd(OAc)₂ and Xantphos in a small amount of anhydrous dichloromethane.
-
Add the catalyst-ligand solution to the reaction flask via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired glycoside.
Below is a visual representation of the experimental workflow.
Troubleshooting Decision Tree
The following diagram provides a logical approach to troubleshooting common issues in the glycosylation reaction.
References
Overcoming stereoselectivity issues with D-Galactal cyclic 3,4-carbonate
Welcome to the technical support center for D-Galactal cyclic 3,4-carbonate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereoselectivity in glycosylation reactions involving this versatile glycosyl donor.
Frequently Asked Questions (FAQs)
Q1: What is the typical stereochemical outcome of glycosylation reactions with this compound?
A1: The stereochemical outcome of glycosylation reactions using this compound is not inherently fixed and is highly dependent on the chosen reaction conditions, particularly the catalyst and activation method. Without specific directing groups or catalysts, a mixture of α and β anomers can be expected. However, by selecting the appropriate methodology, high stereoselectivity for either the α- or β-glycoside can be achieved.
Q2: How does the cyclic 3,4-carbonate group influence the stereoselectivity of glycosylation?
A2: The cyclic 3,4-carbonate group imparts conformational rigidity to the galactal ring. This conformational constraint can influence the trajectory of the incoming nucleophile (the glycosyl acceptor). Furthermore, the carbonate group can electronically influence the oxocarbenium-like transition state. In some cases, Lewis acids can coordinate with the carbonate's carbonyl oxygen, further influencing the stereochemical outcome.[1][2]
Q3: Is it possible to achieve highly α-selective glycosylation with this donor?
A3: Yes, highly α-selective glycosylation is achievable. One effective method is the use of a pre-activation protocol with thioglycoside donors bearing the 3,4-O-carbonate protection.[3][4] The addition of catalytic or stoichiometric amounts of Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂) or Tin(IV) chloride (SnCl₄), has been shown to be highly effective in directing the reaction towards the α-anomer.[1][2]
Q4: How can I obtain the β-glycoside with high selectivity?
A4: For high β-selectivity, a phenylselenoglycosylation reaction of 3,4-O-carbonate galactals is a reliable method. This reaction, mediated by diphenyl diselenide and a hypervalent iodine reagent, proceeds under mild conditions to furnish the 2-phenylseleno-2-deoxy-β-galactosides in good yields and excellent stereoselectivity.[5] These products can then be further transformed into 2-deoxy-β-galactosides.
Q5: Can Palladium catalysis be used to control the stereoselectivity?
A5: Absolutely. Palladium-catalyzed glycosylation, specifically the Tsuji-Trost type reaction, is a powerful method for controlling the stereoselectivity with 3,4-carbonate galactals. By forming zwitterionic Pd-π-allyl complexes, this approach allows for the stereoselective synthesis of both α- and β-glycosides, depending on the specific ligand and reaction conditions employed. This method is notable for its high efficiency and broad scope, including O-, N-, S-, and C-glycosylations.[6]
Troubleshooting Guides
Problem 1: Poor α/β selectivity in my glycosylation reaction.
This is a common issue when reaction conditions are not optimized for stereocontrol.
Troubleshooting Steps:
-
Review your activation method: Standard activation of a galactal might not be sufficient for high stereoselectivity. Consider switching to a more specialized protocol.
-
Implement a Pre-activation Protocol: If you are using a thioglycoside donor, a pre-activation protocol is highly recommended for α-selectivity.[3][4]
-
Introduce a Lewis Acid: The addition of a Lewis acid can significantly enhance α-selectivity. The choice and amount of Lewis acid are critical.
-
Consider Palladium Catalysis: For systematic control over stereoselectivity, explore a Pd-catalyzed Tsuji-Trost type glycosylation. This method offers pathways to both α and β products with high selectivity.[6]
Problem 2: My reaction is yielding the α-anomer, but I need the β-anomer.
Achieving β-selectivity requires a different strategic approach than α-selectivity.
Troubleshooting Steps:
-
Avoid α-Directing Conditions: Cease using pre-activation protocols with Lewis acids like BF₃·OEt₂ or SnCl₄, as these strongly favor the α-anomer.[1][2]
-
Employ Phenylselenoglycosylation: This is a dedicated method for achieving high β-selectivity with 3,4-O-carbonate galactals.[5] The resulting 2-phenylseleno-β-glycoside is a versatile intermediate.
-
Investigate Pd-Catalyzed Glycosylation: The Tsuji-Trost type glycosylation can be tuned through ligand and condition selection to favor the β-anomer.[6] Consult the literature for specific ligand systems that promote β-selectivity in this reaction.
Quantitative Data Summary
The choice of Lewis acid and protecting groups can dramatically influence the stereochemical outcome. The following table summarizes results from glycosylations of 2,3-O-carbonate-protected thioglycoside donors.
| Donor Protecting Groups | Additive (equivalents) | α:β Ratio | Reference |
| 4,6-di-O-acetyl | None | Poor selectivity | [1][2] |
| 4,6-di-O-acetyl | BF₃·OEt₂ (0.2) | Excellent α-selectivity | [1][2] |
| 4,6-di-O-benzyl | None | Predominantly β | [1][2] |
| 4,6-di-O-benzyl | SnCl₄ (1.0) | Complete reversal to α | [1][2] |
Key Experimental Protocols
Protocol 1: Highly α-Selective Glycosylation via Pre-activation with a Lewis Acid[1][2][3][4]
This protocol is adapted for the α-selective glycosylation of a 3,4-O-carbonate-protected 2-deoxythiogalactoside donor.
-
Preparation: In a flame-dried, argon-purged flask, dissolve the thioglycoside donor (1.0 eq.) and a promoter (e.g., N-Iodosuccinimide, NIS, 1.2 eq.) in anhydrous dichloromethane (DCM) at the specified temperature (e.g., -78 °C).
-
Pre-activation: Add the Lewis acid (e.g., 0.2 eq. of BF₃·OEt₂) to the solution and stir for 10-15 minutes to allow for the activation of the donor.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.2-1.5 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature, separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the α-glycoside.
Protocol 2: Highly β-Selective Phenylselenoglycosylation[5]
This protocol describes the β-selective glycosylation of a 3,4-O-carbonate galactal.
-
Preparation: To a stirred solution of the 3,4-O-carbonate galactal (1.0 eq.), the glycosyl acceptor (1.5 eq.), and diphenyl diselenide ((PhSe)₂, 1.1 eq.) in anhydrous DCM at 0 °C, add phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 eq.).
-
Reaction: Stir the mixture at 0 °C and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 2-phenylseleno-2-deoxy-β-galactoside. This product can be subsequently de-selenated under standard radical conditions (e.g., with Bu₃SnH and AIBN) to afford the 2-deoxy-β-galactoside.
Visual Guides
References
- 1. Lewis acids as α-directing additives in glycosylations by using 2,3-O-carbonate-protected glucose and galactose thioglycoside donors based on preactivation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Direct alpha-Selective Glycosylations of 3,4-O-Carbonate-Protected 2-Deoxy- and 2,6-Dideoxythioglycosides by Preactivation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Phenylselenoglycosylation of Glycals Bearing a Fused Carbonate Moiety toward the Synthesis of 2-Deoxy-β-galactosides and β-Mannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of D-Galactal cyclic 3,4-carbonate
Welcome to the technical support center for D-Galactal cyclic 3,4-carbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile glycosyl donor.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, particularly in palladium-catalyzed glycosylation reactions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound in a palladium-catalyzed glycosylation reaction. What are the potential causes and solutions?
Answer:
Low or no reactivity of this compound in palladium-catalyzed glycosylations can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Potential Solutions:
-
Catalyst System: The choice of palladium source and ligand is critical. For instance, in the vinylogous C-glycosylation with coumarins, a combination of Pd(OAc)₂ and a bidentate phosphine ligand like Xantphos was found to be effective, whereas DPPP or BINAP gave no product.[1] The oxidation state of the palladium can also influence reactivity, with both Pd(0) and Pd(II) sources being used in different contexts.[2]
-
Reaction Conditions:
-
Solvent: The reaction yield can be highly dependent on the solvent. Dichloromethane (CH₂Cl₂) is often a good starting point, with solvents like THF, toluene, or chloroform sometimes resulting in lower yields.[1]
-
Base: For certain nucleophiles, such as coumarins, the addition of a base like DABCO is necessary to facilitate the reaction.[1]
-
Temperature: While many palladium-catalyzed glycosylations with this compound proceed at room temperature, optimization of the temperature may be required for less reactive substrates.
-
-
Reagent Quality: Ensure the purity and dryness of both the this compound donor and the nucleophilic acceptor. Impurities can poison the catalyst or lead to side reactions.
Issue 2: Poor Stereoselectivity (Formation of anomeric mixtures)
Question: My reaction is producing a mixture of α- and β-glycosides. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of glycosylation with this compound is influenced by the palladium catalyst system and the nature of the nucleophile.
Controlling Stereoselectivity in O-Glycosylation:
The choice of palladium catalyst (Pd(0) vs. Pd(II)) can direct the stereoselectivity of O-glycosylation reactions.[2]
-
For β-Glycosides: The use of a Pd(0) catalyst often leads to the formation of β-glycosides with both hard (e.g., aliphatic alcohols) and soft (e.g., phenols) nucleophiles. This is proposed to occur via a hydrogen-bond-mediated delivery of the aglycone.[2]
-
For α-Glycosides (with soft nucleophiles): A Pd(II) catalyst can favor the formation of α-glycosides when soft nucleophiles like phenols are used.[2]
-
For β-Glycosides (with hard nucleophiles): With a Pd(II) catalyst, hard nucleophiles like aliphatic alcohols tend to produce β-glycosides.[2]
Proposed Mechanism for Stereodivergent O-Glycosylation:
Ligand Effects: In some palladium-catalyzed O-glycosylations using glycal 3-acetates or carbonates, the choice of phosphine ligand can dramatically switch the stereoselectivity. For example, a palladium acetate complex with 2-di(tert-butyl)phosphinobiphenyl can lead to exclusive β-glycoside formation, while using trimethyl phosphite as the ligand can favor the α-anomer.[3]
Frequently Asked Questions (FAQs)
Q1: What types of nucleophiles are compatible with this compound in palladium-catalyzed reactions?
A1: A wide range of nucleophiles have been successfully employed. These include:
-
O-Nucleophiles: Aliphatic alcohols and phenols for the synthesis of O-glycosides.[2]
-
N-Nucleophiles: Various nitrogen-containing compounds for the synthesis of N-glycosides.
-
C-Nucleophiles:
Q2: Are there any common side reactions to be aware of?
A2: While the palladium-catalyzed reactions are often clean, potential side reactions can include:
-
Homocoupling of the nucleophile or donor.
-
Decomposition of the starting material or product under prolonged reaction times or elevated temperatures.
-
Allylic rearrangement of the D-galactal moiety, which is a known reaction pathway for similar compounds.[5]
Q3: Can I perform these reactions on a larger scale?
A3: Yes, gram-scale synthesis of 2,3-unsaturated C-glycosides using this compound has been demonstrated, highlighting the practicality of this methodology.[1]
Q4: What is the proposed mechanism for the activation of this compound?
A4: The generally accepted mechanism involves the formation of a zwitterionic π-allyl-palladium complex. This intermediate is formed after the oxidative addition of the palladium catalyst to the galactal carbonate, followed by decarboxylation. This complex then reacts with the nucleophile to form the final glycoside product.[1]
Quantitative Data Summary
The following tables summarize representative yields and stereoselectivities achieved in palladium-catalyzed glycosylations of this compound and related donors.
Table 1: C-Glycosylation with Vinylogous Acceptors (Coumarins) [1]
| Entry | Glycal Donor | Coumarin Acceptor | Yield (%) | Stereoselectivity (β/α) |
| 1 | This compound | 3-cyano-4-methylcoumarin | 85 | >30:1 |
| 2 | D-Glucal cyclic 3,4-carbonate | 3-cyano-4-methylcoumarin | 82 | >30:1 |
| 3 | L-Rhamnal cyclic 3,4-carbonate | 3-cyano-4-methylcoumarin | 78 | >30:1 |
Reaction conditions: Pd(OAc)₂, Xantphos, DABCO, CH₂Cl₂.
Table 2: Stereodivergent O-Glycosylation [2]
| Entry | Catalyst | Nucleophile Type | Predominant Stereoisomer |
| 1 | Pd(0) | Hard (Aliphatic alcohol) | β |
| 2 | Pd(0) | Soft (Phenol) | β |
| 3 | Pd(II) | Hard (Aliphatic alcohol) | β |
| 4 | Pd(II) | Soft (Phenol) | α |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Vinylogous C-Glycosylation [1]
-
To an oven-dried reaction tube, add the coumarin acceptor (0.15 mmol), this compound (0.1 mmol), Pd(OAc)₂ (5 mol %), and Xantphos (7.5 mol %).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous CH₂Cl₂ (2 mL) followed by DABCO (0.15 mmol).
-
Stir the reaction mixture at 25 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C-glycoside.
Protocol 2: General Procedure for Palladium-Catalyzed O-Glycosylation (adapted from[2][3])
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd(OAc)₂ or a Pd(0) complex, 5-10 mol %) and the appropriate ligand (e.g., phosphine ligand, 7.5-15 mol %).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the desired anhydrous solvent (e.g., CH₂Cl₂).
-
Add the alcohol or phenol nucleophile (1.2-1.5 equivalents).
-
Add the this compound (1.0 equivalent).
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction if necessary, and remove the solvent in vacuo.
-
Purify the crude product by silica gel chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective palladium-catalyzed O-glycosylation using glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Unsaturated carbohydrates. Part IV. Allylic rearrangement reactions of 3,4,6-tri-O-acetyl-D-galactal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in D-Galactal Cyclic 3,4-Carbonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of D-Galactal cyclic 3,4-carbonate and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my this compound reaction?
A1: Common indicators of catalyst deactivation include:
-
Decreased reaction rate: The time required to achieve the desired conversion increases significantly.
-
Lowered product yield: You observe a noticeable drop in the isolated yield of the this compound.
-
Incomplete conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.
-
Changes in selectivity: An increase in the formation of side products is observed.
-
Visual changes in the catalyst: For heterogeneous catalysts, you might observe a change in color (e.g., due to coke formation) or texture. For homogeneous catalysts, precipitation or color changes in the solution can indicate catalyst degradation.[1]
Q2: What are the primary mechanisms of catalyst deactivation in reactions involving carbohydrate derivatives like D-Galactal?
A2: The main deactivation pathways for catalysts in carbohydrate reactions include:
-
Poisoning: Impurities in the reactants, solvents, or from the reaction vessel can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, halides, and water.[2][3]
-
Fouling (Coking): Carbonaceous materials, or "coke," can deposit on the surface of the catalyst, blocking active sites and pores. This is particularly relevant in reactions conducted at higher temperatures.[1]
-
Leaching: The active components of a supported catalyst can dissolve into the reaction mixture, leading to a loss of catalytic activity and potential contamination of the product. This is a concern for both homogeneous and heterogeneous catalysts.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, reducing the available surface area.[1]
-
Chemical Alteration: The catalyst itself may undergo a chemical reaction with the solvent, reactants, or products, leading to an inactive form. For instance, Lewis acidic catalysts can be deactivated by coordination with the hydroxyl groups of the carbohydrate.
Q3: Can the D-Galactal starting material itself contribute to catalyst deactivation?
A3: Yes, the starting material can be a source of catalyst deactivation.
-
Impurities: Residual reagents from the synthesis of D-Galactal can act as catalyst poisons.
-
Side Reactions: D-Galactal and its derivatives can undergo side reactions, such as polymerization or degradation, which can lead to the formation of species that foul the catalyst.
-
Strong Binding: The multiple hydroxyl groups and the cyclic ether structure of carbohydrates can lead to strong adsorption onto the catalyst surface, potentially blocking active sites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Purify all reactants and solvents before use.- Use high-purity D-Galactal.- Ensure the reaction vessel is scrupulously clean. |
| Incorrect Catalyst Loading | - Optimize the catalyst loading. Too little catalyst will result in low conversion, while too much can sometimes lead to side reactions. | |
| Inactive Catalyst | - Use a fresh batch of catalyst.- Ensure proper storage and handling of the catalyst to prevent degradation. | |
| Decreasing Yield Over Catalyst Recycles | Leaching of Active Sites | - For heterogeneous catalysts, consider using a different support material or a catalyst with stronger metal-support interactions.- For homogeneous catalysts, explore catalyst immobilization techniques or biphasic reaction systems to improve recovery.[4][5][6] |
| Fouling/Coking | - Attempt to regenerate the catalyst (see regeneration section below).- Optimize reaction conditions (e.g., lower temperature) to minimize coke formation. | |
| Formation of Unwanted Side Products | Change in Catalyst Selectivity | - This can be a sign of catalyst poisoning or structural changes.[2] Try regenerating or using a fresh catalyst.- Re-evaluate the reaction conditions (temperature, pressure, solvent) as they can influence selectivity. |
| Reaction Stops Prematurely | Product Inhibition | - The product, this compound, may be binding to the catalyst and inhibiting further reaction. Try removing the product as it is formed, if feasible. |
| Severe Catalyst Deactivation | - This indicates a rapid deactivation mechanism is at play. A thorough investigation of potential poisons and side reactions is necessary. |
Catalyst Regeneration
In some instances, a deactivated catalyst can be regenerated to restore its activity. The appropriate method depends on the nature of the catalyst and the deactivation mechanism.
| Deactivation Mechanism | Regeneration Method | Procedure |
| Fouling (Coking) | Calcination | Heat the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off the carbonaceous deposits. The temperature and atmosphere must be carefully chosen to avoid thermal degradation of the catalyst.[7] |
| Poisoning (by adsorbed species) | Solvent Washing | Wash the catalyst with a suitable solvent to remove the adsorbed poison. The choice of solvent will depend on the nature of the poison. |
| Chemical Alteration | Chemical Treatment | In some cases, a chemical treatment can reverse the change in the catalyst's chemical state. For example, an oxidized catalyst might be regenerated by reduction. |
Caution: Always consult the manufacturer's guidelines or relevant literature before attempting to regenerate a catalyst, as improper treatment can cause irreversible damage.
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
This is a generalized procedure and may require optimization for specific catalysts and setups.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous and of high purity.
-
Reaction Setup: To a stirred solution of D-Galactal in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane), add the catalyst at the desired loading (e.g., 1-5 mol%).
-
Carbonation: Pressurize the reaction vessel with carbon dioxide to the desired pressure (e.g., 1-10 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully vent the CO2 pressure.
-
Purification: Remove the catalyst (by filtration for heterogeneous catalysts or extraction for homogeneous catalysts). The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: Common catalyst deactivation pathways and their consequences in chemical reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 5. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Technical Support Center: D-Galactal Cyclic 3,4-Carbonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Galactal cyclic 3,4-carbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound, and how do they influence stereoselectivity?
A1: The choice of solvent is critical in controlling the stereochemical outcome of reactions with galactal derivatives. While specific data for this compound is limited, we can infer solvent effects from studies on the closely related 3,4,6-tri-O-acetyl-D-galactal.
-
Acetonitrile (CH₃CN): This is a common solvent, particularly for azidonitration reactions. In the case of tri-O-acetyl-D-galactal, using acetonitrile as a solvent in azidonitration with ceric ammonium nitrate and sodium azide leads to a mixture of products with the β-galacto isomer being the major product.[1]
-
Dichloromethane (DCM): A general-purpose, non-coordinating solvent often used in glycosylation reactions.
-
Tetrahydrofuran (THF): A polar aprotic solvent that can influence reaction pathways.
-
Protic Solvents (e.g., alcohols): The use of protic solvents can improve the reactivity of cyclic carbonates in aminolysis reactions by preventing the formation of hydrogen bonding that may limit the diffusivity of reactants.[2]
Q2: I am observing low yields in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Reagent Purity: Ensure the purity of this compound and all other reagents. Impurities can lead to side reactions or catalyst deactivation.
-
Moisture: Reactions involving carbohydrate derivatives are often sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: The stability of the cyclic carbonate and the reactivity of the nucleophile are temperature-dependent. Consider optimizing the reaction temperature. For some reactions, higher temperatures may be required, while for others, lower temperatures may improve selectivity and reduce side product formation.
-
Insufficient Activation: If using a promoter or catalyst (e.g., Lewis acid), its concentration and activity are crucial. Ensure the catalyst is not degraded and is used in the appropriate stoichiometric or catalytic amount.
Q3: My reaction is not stereoselective, or I am getting the wrong isomer. How can I improve the stereoselectivity?
A3: Stereoselectivity is a significant challenge in carbohydrate chemistry. Here are some strategies to improve it:
-
Solvent Choice: As detailed in Q1, the solvent plays a crucial role. Ethereal solvents can favor α-linkages, while nitrile solvents can promote β-linkages in glycosylation reactions.
-
Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Protecting Groups: While you are starting with the 3,4-carbonate, the protecting group at the C6 position can influence the conformation of the pyranose ring and, consequently, the facial selectivity of the attack on the double bond.
-
Catalyst/Promoter: The nature of the Lewis acid or other promoters can significantly impact the stereochemical outcome. Experiment with different activators to find the optimal conditions for your desired isomer.
Troubleshooting Guide: Azidonitration
A common reaction performed on glycals is azidonitration, which introduces an azide group at C2 and a nitrate at C1. This is a valuable transformation for the synthesis of 2-amino sugars.
Issue 1: Formation of Multiple Isomers
-
Problem: The azidonitration of D-galactal derivatives is known to produce a mixture of stereoisomers. For the analogous 3,4,6-tri-O-acetyl-D-galactal, the reaction in acetonitrile yields a mixture of 2-azido-1-nitrate adducts.[1]
-
Expected Outcome: You can anticipate a mixture of β-galacto, α-galacto, and α-talo isomers.
-
Solution:
-
Careful Chromatography: Separation of the isomers will be necessary. Utilize high-performance column chromatography with a suitable solvent system.
-
Reaction Optimization: While difficult to achieve perfect selectivity, you can try to optimize the ratio of isomers by modifying the reaction temperature or the concentration of reagents.
-
Quantitative Data for Azidonitration of 3,4,6-tri-O-acetyl-D-galactal in Acetonitrile [1]
| Product Isomer | Configuration | Yield |
| 2-azido-1-nitrate | β-galacto | 53% |
| 2-azido-1-nitrate | α-galacto | 22% |
| 2-azido-1-nitrate | α-talo | 8% |
Issue 2: Formation of an N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine byproduct
-
Problem: In the azidonitration of 3,4,6-tri-O-acetyl-D-galactal using acetonitrile as the solvent, a significant byproduct is formed upon hydrolysis of the reaction mixture.[1]
-
Cause: This byproduct arises from the reaction with the acetonitrile solvent.
-
Solution:
-
Be Aware of Byproduct Formation: Recognize that this byproduct may be present in your crude product mixture.
-
Purification: This byproduct will need to be separated during the chromatographic purification step.
-
Alternative Solvents: If this byproduct is particularly problematic, consider exploring alternative non-participating solvents, although this may alter the stereoselectivity of the primary reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Azidonitration of a Glycal (adapted for this compound)
This protocol is based on the azidonitration of 3,4,6-tri-O-acetyl-D-galactal and should be optimized for this compound.[1]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add sodium azide (NaN₃) followed by ceric ammonium nitrate (CAN) in portions over a period of time, maintaining the desired reaction temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the different stereoisomers.
Visualizations
Caption: Workflow for the azidonitration of this compound.
Caption: Troubleshooting decision tree for common reaction issues.
References
Technical Support Center: D-Galactal Cyclic 3,4-Carbonate Protecting Group Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactal cyclic 3,4-carbonate. The information provided is designed to address specific issues that may be encountered during the selective protection and deprotection of the C6-hydroxyl group.
Troubleshooting Guide
This guide addresses common problems encountered during the manipulation of this compound and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low yield during C6-OH silylation | 1. Steric hindrance from the bulky silylating agent. 2. Incomplete reaction due to insufficient reagent or reaction time. 3. Presence of residual water in the reaction mixture. | 1. Use a less sterically hindered silylating agent if possible, or increase the reaction temperature. 2. Increase the equivalents of the silylating agent and base (e.g., imidazole), and monitor the reaction by TLC until completion. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Cleavage of the 3,4-carbonate ring during C6-OH protection/deprotection | 1. Use of strong basic conditions (e.g., NaH for benzylation, NaOMe for deacetylation). Cyclic carbonates are known to be sensitive to basic hydrolysis. 2. Prolonged exposure to even mild bases. | 1. For benzylation, consider using milder basic conditions such as Ag₂O. For deacylation of a C6-ester, enzymatic hydrolysis or other non-basic methods could be explored. 2. Minimize reaction times and maintain low temperatures when using basic reagents. |
| Incomplete deprotection of a C6-silyl ether | 1. The silyl ether is sterically hindered (e.g., TIPS, TBDPS). 2. Insufficient amount of fluoride source or acid. | 1. Increase the reaction time and/or temperature. For very hindered groups, a stronger fluoride source like HF-Pyridine may be necessary. 2. Increase the equivalents of the deprotecting agent (e.g., TBAF, CSA, PPTS). |
| Formation of multiple products during C6-OH acylation | 1. Acyl migration from the C6-position. 2. Partial cleavage of the carbonate and subsequent acylation at C3 or C4. | 1. Use non-migratory acyl groups or conduct the reaction at low temperatures. 2. Employ milder acylation conditions, for example using an acid anhydride with a non-nucleophilic base, and carefully monitor the reaction progress. |
| Difficulty in purifying the C6-protected product | 1. Similar polarity of the starting material and product. 2. Presence of side-products from carbonate cleavage. | 1. Optimize the solvent system for column chromatography. Derivatization of a small sample to a more nonpolar compound might aid in separation and characterization. 2. If carbonate cleavage is suspected, a mild acidic workup might help to remove basic impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable protecting groups for the C6-hydroxyl of this compound?
A1: Bulky silyl ethers, such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS), are highly recommended for the selective protection of the primary C6-hydroxyl group. This selectivity is driven by the steric hindrance around the secondary hydroxyl groups. The use of 6-O-Triisopropylsilyl-3,4-O-carbonyl-D-galactal has been reported in the literature, confirming the viability of this strategy.
Q2: How stable is the cyclic 3,4-carbonate to common reaction conditions?
A2: The cyclic carbonate is generally stable under neutral and acidic conditions. It can withstand reactions involving Lewis acids, which are sometimes used to promote glycosylations. However, it is susceptible to cleavage under basic conditions.[1] Therefore, caution should be exercised when using strong bases like sodium hydride or sodium methoxide.
Q3: Can I use a benzyl ether to protect the C6-hydroxyl group?
A3: While benzyl ethers are robust protecting groups, their introduction often requires strong basic conditions (e.g., NaH and benzyl bromide), which may lead to the cleavage of the cyclic carbonate.[2] A potential workaround is to use milder benzylation conditions, such as silver oxide (Ag₂O) with benzyl bromide, although this may require longer reaction times and careful optimization.
Q4: What are the recommended conditions for removing a C6-silyl ether without affecting the cyclic carbonate?
A4: Deprotection of silyl ethers is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. Given the base sensitivity of the cyclic carbonate, acidic deprotection methods using reagents like camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent are generally preferred.[3][4] If TBAF is used, the reaction should be carefully monitored to avoid prolonged exposure that could lead to carbonate hydrolysis.
Q5: Is it possible to selectively open the cyclic carbonate while keeping a C6-protecting group intact?
A5: Yes, the cyclic carbonate can be selectively cleaved under mild basic conditions. For instance, treatment with a solution of potassium carbonate in methanol is a common method for hydrolyzing cyclic carbonates in carbohydrates.[5] This allows for an orthogonal deprotection strategy where a base-labile cyclic carbonate can be removed in the presence of an acid-labile or hydrogenation-labile C6-protecting group.
Experimental Protocols
Protocol 1: Selective Silylation of the C6-Hydroxyl Group
This protocol is based on general procedures for the selective silylation of primary hydroxyls in carbohydrates.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5-2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilyl chloride (TIPSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a C6-TIPS Ether (Acidic Conditions)
This protocol is a general method for the acidic cleavage of silyl ethers.
-
Dissolve the 6-O-TIPS-D-galactal-3,4-carbonate (1 equivalent) in a mixture of dichloromethane and methanol.
-
Add a catalytic amount of camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, neutralize the acid with a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the deprotected product.
Visualizations
Caption: Orthogonal protecting group strategy for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Ester hydrolysis. Part II. The alkaline hydrolysis of organic carbonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring D-Galactal Cyclic 3,4-Carbonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the synthesis of D-Galactal cyclic 3,4-carbonate.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of your reaction.
Question: My TLC analysis shows the starting material spot, but no product spot is appearing, even after several hours. What should I do?
Answer: This issue suggests the reaction has not initiated. Here are several potential causes and solutions:
-
Catalyst Inactivity: If you are using a catalyst, its activity may be compromised. Ensure the catalyst has been stored correctly and is not expired. Consider using a fresh batch of catalyst. Some reactions require catalyst activation; confirm this step was performed correctly.
-
Reagent Quality: One or more of your reagents (D-Galactal, carbonating agent) may be degraded or impure. Verify the purity of your starting materials using an appropriate analytical technique like NMR or melting point analysis.
-
Incorrect Reaction Conditions: Double-check the reaction temperature, pressure, and solvent.[1] Ensure the temperature is at the required level and that the reaction is being stirred adequately. If using a gaseous reagent like CO2, ensure the pressure is maintained and that there are no leaks in the system.[2]
-
Presence of Water: Many reactions in carbohydrate chemistry are sensitive to moisture. Ensure all glassware was properly dried and that anhydrous solvents were used.
Question: I'm seeing a streak on my TLC plate instead of distinct spots. How can I resolve this?
Answer: Streaking on a TLC plate typically indicates that the sample is overloaded or that the chosen solvent system is not optimal.
-
Sample Concentration: Your sample may be too concentrated. Try diluting the reaction aliquot before spotting it on the TLC plate.
-
Solvent System (Mobile Phase): The polarity of your mobile phase may be too high, causing all components to move with the solvent front, or too low, causing them to remain at the baseline. Experiment with different solvent ratios to achieve better separation (a good starting point for carbohydrates is often a mixture of ethyl acetate and hexane or dichloromethane and methanol).
-
Sample Acidity/Basicity: If your compounds are acidic or basic, they can interact with the silica gel, leading to streaking. Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase.
Question: My HPLC analysis shows multiple unexpected peaks. How do I identify them?
Answer: The presence of multiple peaks can indicate side reactions, impurities in the starting material, or degradation of the product.
-
Analyze Starting Materials: Run an HPLC analysis of your starting D-Galactal and other reagents to check for impurities that may be carried through the reaction.
-
LC-MS Analysis: If available, use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of each peak can help you identify the molecular weight of the compounds and propose potential structures for byproducts.[3][4]
-
Forced Degradation: To determine if any peaks correspond to product degradation, you can subject a purified sample of your product to stress conditions (e.g., heat, acid, base) and analyze the resulting mixture by HPLC.
-
Reaction Kinetics: Monitor the reaction over time. Peaks that increase and then decrease may be intermediates, while peaks that only increase are likely byproducts or the final product.
Question: The resolution of my ¹H NMR spectrum is poor, and I can't distinguish the product signals from the starting material.
Answer: Poor NMR resolution can be due to several factors related to sample preparation and the instrument itself.
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening. Ensure your NMR tube is clean and that your sample has been appropriately purified if possible (e.g., by passing it through a small plug of silica).
-
Shimming: The magnetic field homogeneity may need to be optimized. Re-shim the spectrometer before acquiring your data.
-
Solvent Choice: Ensure you are using a high-quality deuterated solvent. For carbohydrates, DMSO-d6 or D₂O are common choices.[5] The viscosity of the solvent can also affect resolution.
-
Higher Field Strength: If available, use a spectrometer with a higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) to improve signal dispersion and resolution.
Frequently Asked Questions (FAQs)
Question: What are the primary analytical methods for monitoring the formation of this compound?
Answer: The most common methods for monitoring this type of reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]
-
TLC: A quick and simple qualitative method to visualize the consumption of starting material and the formation of the product.
-
HPLC: A quantitative method used to determine the reaction conversion and product purity.[7]
-
NMR Spectroscopy: Provides detailed structural information, allowing for unambiguous confirmation of the cyclic carbonate formation and identification of byproducts.[5][8]
Question: How can I prepare my reaction sample for analysis?
Answer: Proper sample preparation is crucial for obtaining reliable data.
-
Aliquoting: Carefully take a small, representative aliquot from the reaction mixture.
-
Quenching (if necessary): Stop the reaction in the aliquot by rapidly cooling it or adding a quenching agent. This prevents the composition from changing between sampling and analysis.
-
Workup/Dilution: Depending on the analytical method, you may need to perform a simple workup (e.g., a liquid-liquid extraction to remove catalysts or salts) or simply dilute the aliquot in an appropriate solvent. For HPLC, the sample should be dissolved in the mobile phase. For NMR, use a suitable deuterated solvent.
-
Filtering: Before injecting into an HPLC system, always filter your sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could damage the column.
Question: What specific signals in the NMR spectrum confirm the formation of the cyclic carbonate?
Answer: The formation of the five-membered cyclic carbonate ring introduces characteristic changes in both the ¹H and ¹³C NMR spectra. The most telling signal is the appearance of a new quaternary carbon in the ¹³C NMR spectrum corresponding to the carbonate carbonyl group (C=O), typically in the range of 154-156 ppm.[8][9][10] In the ¹H NMR spectrum, you should observe shifts in the protons adjacent to the newly formed carbonate, particularly at the C3 and C4 positions.
Question: Do I need to derivatize my samples for GC-MS analysis?
Answer: Yes. Carbohydrates like D-Galactal and its derivatives are generally not volatile enough for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6] Derivatization is required to convert the polar hydroxyl groups into more volatile ethers or esters (e.g., trimethylsilyl ethers). However, this process can add complexity and may not be ideal for monitoring a reaction where the starting material and product have similar functional groups. HPLC and NMR are often more direct methods.
Experimental Protocols & Data
General Protocol for Reaction Monitoring by HPLC
-
Prepare the Mobile Phase: Prepare your chosen mobile phase (e.g., a mixture of acetonitrile and water). Degas the solvent mixture thoroughly.
-
Equilibrate the System: Set the flow rate and column temperature. Allow the system to equilibrate until a stable baseline is achieved.
-
Prepare a Calibration Curve (Optional): For quantitative analysis, prepare standard solutions of your starting material and purified product at known concentrations to create a calibration curve.
-
Prepare the Reaction Sample: Withdraw an aliquot from your reaction. Dilute it to an appropriate concentration with the mobile phase and filter it.
-
Inject and Analyze: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Calculate Conversion: Determine the peak areas of the starting material and product. Use these areas to calculate the percentage conversion of the reaction over time.
Table 1: Typical HPLC Analytical Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient (e.g., Water:Acetonitrile) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25 - 40 °C |
| Detector | Refractive Index (RI) or UV (if applicable) |
| Injection Vol. | 5 - 20 µL |
Table 2: Characteristic ¹³C NMR Chemical Shifts for Cyclic Carbonates
| Carbon Atom | D-Galactal (Approx. δ, ppm) | This compound (Approx. δ, ppm) |
| C=O (Carbonate) | N/A | ~155 ppm[8][9] |
| C3 | ~68 ppm | Shifted downfield |
| C4 | ~66 ppm | Shifted downfield |
Note: Exact chemical shifts can vary depending on the solvent and specific molecular structure.
Visual Workflow and Logic Diagrams
References
- 1. Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. chemsynlab.com [chemsynlab.com]
- 7. Carbohydrate Testing Information | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D-Galactal Cyclic 3,4-Carbonate and Other Galactosyl Donors in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is paramount in the synthesis of complex carbohydrates and glycoconjugates, directly impacting reaction efficiency, stereochemical outcome, and the overall success of a synthetic campaign. This guide provides a detailed comparison of D-Galactal cyclic 3,4-carbonate with other commonly employed galactosyl donors, supported by experimental data to inform the selection of the most suitable donor for specific research and development needs.
Introduction to Galactosyl Donors
Galactosylation, the enzymatic or chemical attachment of a galactose moiety to a molecule, is a critical process in the synthesis of biologically significant glycans. The choice of the galactosyl donor, the carbohydrate precursor carrying the galactose unit, is a key determinant of the reaction's success. An ideal donor should offer a balance of reactivity and stability, and afford the desired product with high yield and stereoselectivity. This guide focuses on the performance of this compound, a unique donor activated via palladium catalysis, in comparison to more conventional donors such as glycosyl trichloroacetimidates and thioglycosides.
Performance Comparison of Galactosyl Donors
The efficacy of a galactosyl donor is primarily assessed by its reactivity, the stereoselectivity of the glycosylation reaction (the preferential formation of either the α or β anomer), and the reaction yield. The following tables summarize quantitative data from representative glycosylation reactions for this compound and other common galactosyl donors.
Table 1: Performance of this compound in Palladium-Catalyzed O-Glycosylation
| Acceptor | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Pd(OAc)₂ / P(OMe)₃ | THF | 25 | 17 | 90 | >99:1 | [1] |
| N-Boc-L-serine methyl ester | Pd(MeCN)₂Cl₂ | Toluene | 50 | 17 | 64 | >99:1 | [1] |
| 1-Octanol | Pd(OAc)₂ / P(OMe)₃ | THF | 25 | 3 | 97 | 9:1 | [1] |
| Cholesterol | Pd(OAc)₂ / 2-di(tert-butyl)phosphinobiphenyl | Toluene | 25 | - | 85 | exclusively β | [2] |
Table 2: Performance of Galactosyl Trichloroacetimidate Donors
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -78 to 0 | 85 | 1:1.5 | [3] |
| 2-Azido-3,4,6-tri-O-acetyl | 1-Octanol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 92 | 1:1.5 | [4] |
| 2,3,4,6-Tetra-O-benzoyl | N-Boc-L-serine methyl ester | TMSOTf | CH₂Cl₂ | -20 | 88 | 1:9 | [3] |
Table 3: Performance of Thiogalactoside Donors
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 95 | 1:1 | [3] |
| 2-Azido-3,4,6-tri-O-acetyl | 1-Octanol | NIS/TfOH | CH₂Cl₂ | 0 | 85 | 1:1.2 | [4] |
| 2-Deoxy-3,4-O-carbonate-6-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP/Tf₂O | CH₂Cl₂ | -60 | 89 | >20:1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for glycosylation reactions using this compound and a galactosyl trichloroacetimidate donor.
Protocol 1: Palladium-Catalyzed α-O-Glycosylation using this compound[1]
Materials:
-
This compound (1.0 equiv)
-
Alcohol acceptor (1.2 equiv)
-
Pd(MeCN)₂Cl₂ (0.1 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the alcohol acceptor, and Pd(MeCN)₂Cl₂.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired O-glycoside.
Protocol 2: TMSOTf-Promoted Glycosylation using a Galactosyl Trichloroacetimidate[3]
Materials:
-
Galactosyl trichloroacetimidate donor (1.0 equiv)
-
Alcohol acceptor (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask containing activated molecular sieves under an inert atmosphere, add the galactosyl trichloroacetimidate donor and the alcohol acceptor.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C).
-
Add TMSOTf dropwise via syringe.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex chemical processes and experimental designs.
Caption: Catalytic cycle of the palladium-catalyzed O-glycosylation of this compound.
Caption: A generalized experimental workflow for the comparative evaluation of different galactosyl donors.
Conclusion
This compound emerges as a highly effective galactosyl donor, particularly for the stereoselective synthesis of α-O-glycosides via palladium catalysis. This method offers mild reaction conditions and excellent stereocontrol, which can be tuned by the choice of phosphine ligand. In contrast, traditional donors like galactosyl trichloroacetimidates and thioglycosides often provide mixtures of anomers, with stereoselectivity being highly dependent on protecting groups and reaction temperature. The choice of donor should therefore be guided by the desired anomeric configuration, the nature of the acceptor molecule, and the overall synthetic strategy. For complex oligosaccharide synthesis where high α-selectivity is crucial, this compound represents a powerful and reliable option.
References
- 1. Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective palladium-catalyzed O-glycosylation using glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Direct α-Selective Glycosylations of 3,4-<i>O</i>-Carbonate-Protected 2-Deoxy- and 2,6-Dideoxythioglycosides by … [ouci.dntb.gov.ua]
Unveiling Glycosidic Linkages: A Comparative Guide to NMR Analysis and LC-MS/MS for Derivatives of D-Galactal Cyclic 3,4-Carbonate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrates is paramount. The stereochemistry and position of glycosidic linkages critically influence the biological activity of glycoconjugates. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of glycosidic linkages, with a focus on 2-deoxy-glycosides synthesized from D-Galactal cyclic 3,4-carbonate.
This guide presents supporting experimental data from the synthesis of 2-deoxythioglycosides from 3,4-O-carbonate galactal, offering a practical case study for researchers. Detailed experimental protocols for both NMR analysis and the alternative LC-MS/MS method are provided to facilitate the replication and adaptation of these techniques.
At a Glance: NMR vs. LC-MS/MS for Glycosidic Linkage Analysis
| Feature | NMR Spectroscopy | LC-MS/MS |
| Principle | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information, including stereochemistry. | Separates molecules by chromatography and identifies them by their mass-to-charge ratio, providing information on connectivity. |
| Information Provided | Precise determination of anomeric configuration (α/β), linkage position, and conformational analysis. | Determination of linkage position and monosaccharide composition. Anomeric configuration is not directly determined. |
| Sample Requirement | Typically requires milligram quantities of purified sample. | High sensitivity, requiring only microgram to nanogram quantities of sample. |
| Analysis Time | Can be time-consuming, especially for complex structures requiring 2D experiments. | Relatively rapid analysis, particularly with modern UHPLC systems. |
| Data Interpretation | Requires expertise in spectral interpretation. | Can be complex, often requiring comparison to standards or databases. |
NMR Analysis: The Gold Standard for Stereochemical Determination
NMR spectroscopy stands as a powerful, non-destructive technique for the unequivocal determination of glycosidic linkages. Through-bond (J-couplings) and through-space (Nuclear Overhauser Effect - NOE) correlations provide a wealth of information about the connectivity and three-dimensional structure of glycosides.
For 2-deoxy-glycosides derived from this compound, key NMR parameters include the chemical shifts (δ) of anomeric protons and carbons, and the magnitude of the coupling constants (J) between adjacent protons. The anomeric configuration is a prime example of the power of NMR; a larger coupling constant between the anomeric proton (H-1) and H-2 typically indicates a trans-diaxial relationship, characteristic of a β-anomer, while a smaller coupling constant suggests a cis-diequatorial or axial-equatorial relationship, indicative of an α-anomer.
Experimental Data: NMR Characterization of 2-Deoxythioglycosides
The following table summarizes the ¹H and ¹³C NMR data for representative 2-deoxy-α-D-thiogalactopyranosides synthesized from 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactal[1]. The high α-selectivity of the synthesis is confirmed by the observed NMR data.
| Compound | Selected ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Selected ¹³C NMR Chemical Shifts (δ, ppm) |
| 4-Methylphenyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside (3a) | 7.73–7.63 (m, 4H, Ar-H), 7.47–7.39 (m, 6H, Ar-H), 5.78 (d, J = 2.4 Hz, 1H, H-1), 4.91 (dd, J = 5.6, 2.8 Hz, 1H, H-4), 4.75 (t, J = 5.6 Hz, 1H, H-3), 4.38 (t, J = 5.6 Hz, 1H, H-5), 3.92 (dd, J = 11.2, 5.6 Hz, 1H, H-6a), 3.84 (dd, J = 11.2, 5.6 Hz, 1H, H-6b), 2.44 (ddd, J = 13.2, 5.6, 2.8 Hz, 1H, H-2eq), 2.36 (s, 3H, CH₃), 2.21 (m, 1H, H-2ax) | 154.2, 138.4, 135.7, 135.6, 133.2, 133.1, 132.8, 130.1, 130.0, 129.9, 129.4, 128.0, 80.8, 73.5, 72.4, 68.5, 61.6, 28.9, 26.9, 21.3, 19.4 |
| n-Butyl-1-thio-6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-2-deoxy-α-D-galactopyranoside (5c) | 7.72–7.65 (m, 4H, Ar-H), 7.46–7.37 (m, 6H, Ar-H), 5.48 (d, J = 2.8 Hz, 1H, H-1), 4.84 (dd, J = 5.6, 2.8 Hz, 1H, H-4), 4.68 (t, J = 5.6 Hz, 1H, H-3), 4.29 (t, J = 5.6 Hz, 1H, H-5), 3.88 (dd, J = 11.2, 5.6 Hz, 1H, H-6a), 3.81 (dd, J = 11.2, 5.6 Hz, 1H, H-6b), 2.71–2.58 (m, 2H, SCH₂), 2.29 (ddd, J = 13.2, 5.6, 2.8 Hz, 1H, H-2eq), 1.99 (m, 1H, H-2ax), 1.62–1.54 (m, 2H), 1.45–1.36 (m, 2H), 0.93 (t, J = 7.2 Hz, 3H) | 154.4, 135.7, 135.6, 133.2, 132.9, 130.1, 130.0, 128.0, 127.9, 77.1, 73.7, 72.5, 67.9, 61.6, 31.9, 30.4, 29.2, 26.9, 22.0, 19.4, 13.7 |
Experimental Protocols
Synthesis of 2-Deoxythioglycosides from this compound[1]
General Procedure:
-
To a solution of 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactal (1 equivalent) and the corresponding thiol (1.2 equivalents) in anhydrous dichloromethane (DCM), add the catalyst (e.g., Cu(OTf)₂, 10 mol%) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the desired 2-deoxythioglycoside.
NMR Sample Preparation and Analysis
Protocol:
-
Dissolve approximately 5-10 mg of the purified glycoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same sugar residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the linkage position between sugar units or with an aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information on the stereochemistry of the glycosidic linkage and the overall conformation.
-
Alternative Method: LC-MS/MS for Rapid Linkage Analysis
For high-throughput screening and analysis of complex mixtures, LC-MS/MS offers a sensitive and rapid alternative for determining glycosidic linkages. This method, however, typically does not provide information on the anomeric stereochemistry.
The general workflow involves permethylation of all free hydroxyl groups, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then derivatized and analyzed by LC-MS/MS. The positions of the free hydroxyls on the derivatized monosaccharides correspond to the original linkage positions.
Experimental Protocol for LC-MS/MS Linkage Analysis[2][3][4]
1. Permethylation:
-
Dissolve the carbohydrate sample in dimethyl sulfoxide (DMSO).
-
Add powdered sodium hydroxide and iodomethane and stir the mixture at room temperature.
-
Quench the reaction with water and extract the permethylated product with a suitable organic solvent (e.g., dichloromethane).
2. Hydrolysis:
-
Hydrolyze the permethylated sample with trifluoroacetic acid (TFA) at an elevated temperature (e.g., 120 °C).
-
Remove the acid by evaporation under a stream of nitrogen.
3. Derivatization:
-
Derivatize the hydrolyzed sample with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance ionization efficiency and chromatographic retention.
4. LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 reversed-phase column using an ultra-high-performance liquid chromatography (UHPLC) system.
-
Couple the UHPLC to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Develop a library of MRM transitions for all possible partially methylated and PMP-derivatized monosaccharides to identify and quantify the linkage types in the sample.
Workflow and Logic Diagrams
Below are diagrams illustrating the experimental workflows for both NMR-based and LC-MS/MS-based validation of glycosidic linkages.
References
A Comparative Crystallographic Guide: D-Galactal Derivatives vs. Traditional Glycosides as Galectin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of bioactive compounds synthesized from D-galactal derivatives against those derived from more traditional glycosidic scaffolds. This analysis is supported by experimental data to highlight structural differences and their implications for drug design, focusing on their interactions with galectins, a family of therapeutically relevant lectins.
Introduction
The development of potent and selective galectin inhibitors is a significant goal in drug discovery, with implications for cancer, inflammation, and fibrosis. While traditional approaches have focused on modifications of natural galactose-containing ligands like lactose and N-acetyllactosamine (LacNAc), recent research has explored the use of D-galactal and its derivatives as novel scaffolds. The introduction of the double bond in the glycal ring offers unique stereoelectronic properties that can be exploited to enhance binding affinity and selectivity. This guide compares the crystallographic outcomes of using D-galactal-derived ligands with those of conventional glycosides in complex with galectins, specifically focusing on galectin-8N and galectin-3.
Comparative Crystallographic Data Analysis
The following tables summarize the key X-ray diffraction data for galectin-8N in complex with C-3 substituted D-galactal derivatives and for galectin-3 in complex with lactose and a LacNAc derivative. This comparison provides insights into the structural consequences of utilizing a D-galactal scaffold.
Table 1: Crystallographic Data for Galectin-8N in Complex with D-Galactal Derivatives [1][2][3][4]
| Complex | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | R-work / R-free |
| galectin-8N–6a | 7P1M | 1.52 | P 1 21 1 | a=41.1, b=51.5, c=71.2; α=90, β=99.9, γ=90 | 0.175 / 0.198 |
| galectin-8N–9 | 7P11 | 2.10 | P 1 21 1 | a=40.8, b=51.2, c=71.0; α=90, β=100.1, γ=90 | 0.194 / 0.221 |
Compound 6a: A D-galactal derivative with a C-3 attached benzimidazole moiety. Compound 9: A D-galactal derivative with a C-3 attached quinoline moiety.
Table 2: Crystallographic Data for Galectin-3 in Complex with Traditional Glycoside Ligands [5][6][7]
| Complex | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) | R-work / R-free |
| galectin-3–lactose | 3AYE | 2.00 | P 1 | a=32.6, b=51.7, c=77.2; α=64.4, β=86.3, γ=89.9 | 0.175 / 0.210 |
| galectin-3–lactose | 1A3K | 2.10 | P 21 21 21 | a=42.7, b=43.1, c=146.9; α=90, β=90, γ=90 | 0.170 / 0.240 |
| galectin-3–LacNAc | 1A3K | 2.10 | P 21 21 21 | a=42.7, b=43.1, c=146.9; α=90, β=90, γ=90 | 0.170 / 0.230 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are the protocols for the synthesis of the D-galactal derivatives and the crystallization of the galectin-ligand complexes.
Synthesis of C-3 Substituted D-Galactal Derivatives
The synthesis of C-3 substituted D-galactal derivatives, such as compounds 6a and 9 , is achieved through a stannylene-mediated 3-O-alkylation of D-galactal.[1]
Step 1: Stannylene Acetal Formation
-
A solution of D-galactal in dry methanol is treated with a catalytic amount of sodium methoxide and stirred at room temperature.
-
The reaction is neutralized, concentrated, and the residue is dissolved in dry toluene.
-
Dibutyltin oxide is added, and the mixture is refluxed with azeotropic removal of water to form the stannylene acetal.
Step 2: 3-O-Alkylation
-
The toluene solution containing the stannylene acetal is cooled.
-
Tetrabutylammonium bromide and the desired alkylating agent (e.g., benzimidazolylmethyl chloride for 6a or quinolylmethyl chloride for 9 ) are added.
-
The reaction mixture is stirred at an elevated temperature until completion.
-
The solvent is evaporated, and the product is purified by column chromatography.
Step 3: Saponification (if applicable)
-
If the alkylating agent contains an ester group, the purified product is dissolved in a mixture of tetrahydrofuran and water.
-
Lithium hydroxide is added, and the mixture is stirred at room temperature to hydrolyze the ester.
-
The reaction is neutralized and the final product is purified.
Synthesis of N-Acetyllactosamine (LacNAc) Derivatives (Alternative Approach)
For comparison, the synthesis of LacNAc derivatives often involves enzymatic or chemo-enzymatic methods.[8][9]
Enzymatic Synthesis of LacNAc
-
A solution containing a suitable acceptor (e.g., a modified N-acetylglucosamine) and excess UDP-galactose is prepared in a buffered solution (e.g., HEPES).[8]
-
A recombinant β1,3- or β1,4-galactosyltransferase is added to the mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37 °C) until completion, which is monitored by techniques like HPLC.
-
The product is purified using size-exclusion or ion-exchange chromatography.
Protein Expression, Purification, and Crystallization
Galectin-8N
-
Expression and Purification: Recombinant human galectin-8N is typically expressed in E. coli and purified using affinity chromatography (e.g., lactose-sepharose), followed by size-exclusion chromatography.
-
Crystallization: Crystals of galectin-8N in complex with D-galactal derivatives were obtained by co-crystallizing the protein with lactose first.[1] The resulting crystals were then soaked in a solution containing the D-galactal derivative.[1] Typical crystallization conditions involve hanging drop vapor diffusion with a reservoir solution containing polyethylene glycol (PEG) and a suitable buffer.[1]
Galectin-3
-
Expression and Purification: The carbohydrate recognition domain (CRD) of human galectin-3 is also commonly expressed in E. coli and purified using lactose affinity and size-exclusion chromatography.[5][6]
-
Crystallization: Crystals of galectin-3 CRD in complex with lactose or LacNAc are grown using the hanging drop vapor diffusion method.[5][6] A typical reservoir solution contains PEG, a buffer such as Tris-HCl, and a salt like MgCl2.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of compounds derived from D-galactal.
Caption: Workflow for the synthesis and structural analysis of D-galactal derivatives.
Conclusion
The X-ray crystallographic data reveals that D-galactal derivatives can effectively bind to the carbohydrate recognition domain of galectins, offering a viable alternative to traditional glycoside-based inhibitors. The planar nature of the glycal ring and the potential for diverse substitutions at the C-3 position provide opportunities for novel interactions within the binding site, which can be leveraged to enhance affinity and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore this promising class of compounds in the development of next-generation galectin inhibitors.
References
- 1. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of palladium vs. other catalysts for D-Galactal cyclic 3,4-carbonate
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic carbonates from biologically relevant molecules is a critical area of research, offering pathways to novel monomers for biocompatible polymers and valuable intermediates for pharmaceuticals. D-Galactal, a derivative of D-galactose, possesses a vicinal diol at the C-3 and C-4 positions, making it a prime candidate for conversion into a cyclic carbonate. This modification can significantly alter its biological activity and provide a scaffold for further chemical transformations. This guide provides a comparative overview of potential catalytic systems for the synthesis of D-Galactal cyclic 3,4-carbonate, with a focus on palladium-based catalysts versus alternative methods.
Due to the limited availability of direct experimental data for the cyclocarbonation of D-Galactal, this guide draws upon established catalytic methods for the synthesis of cyclic carbonates from structurally related unsaturated polyols and diols. The presented data and protocols are based on analogous systems and are intended to provide a foundation for further investigation into the target transformation.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and sustainability in the synthesis of this compound. Below is a comparative summary of potential catalytic systems, including palladium-based, organocatalytic, and enzymatic methods, based on their performance with similar substrates.
| Catalyst System | Substrate (Analogous to D-Galactal) | Carbonyl Source | Reaction Conditions | Yield (%) | Key Advantages | Potential Drawbacks |
| Palladium Catalyst | Unsaturated Diols | Carbon Monoxide (CO) / Oxidant | High temperature and pressure | Moderate to Good | High turnover numbers, potential for stereocontrol. | Requires specialized equipment (pressure reactor), potential for metal contamination in the product. |
| Organocatalyst (e.g., TBD) | Diols, Polyols | Diphenyl Carbonate (DPC) | Mild conditions (e.g., 30°C) | >99 | Metal-free, high efficiency under mild conditions, avoids toxic reagents like phosgene. | May require stoichiometric amounts of activating agents in some cases. |
| Enzymatic Catalyst (e.g., Lipase) | Diols, Polyols | Dimethyl Carbonate (DMC) | Mild conditions, organic solvent | ~85 | High selectivity, environmentally benign, operates under mild conditions. | Slower reaction rates, potential for enzyme denaturation, substrate specificity. |
TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are generalized based on successful syntheses with analogous substrates.
1. Palladium-Catalyzed Oxidative Carbonylation of Unsaturated Diols
This protocol is adapted from methods for the oxidative carbonylation of 1,2- and 1,3-diols.
-
Materials: D-Galactal, Palladium(II) iodide (PdI₂), Potassium iodide (KI), Carbon monoxide (CO), Air, N,N-Dimethylacetamide (DMAc), Trimethyl orthoacetate.
-
Procedure:
-
In a high-pressure reactor, dissolve D-Galactal in DMAc.
-
Add PdI₂ (0.5-2 mol%) and KI (10 equivalents relative to PdI₂).
-
If the substrate is sensitive to water, add a dehydrating agent such as trimethyl orthoacetate.
-
Pressurize the reactor with a 4:1 mixture of CO and air to 20 atm.
-
Heat the reaction mixture to 100°C and stir for the required reaction time.
-
After cooling to room temperature, carefully depressurize the reactor.
-
The product can be isolated and purified using standard techniques such as column chromatography.
-
2. Organocatalytic Carbonylation of Diols with Diphenyl Carbonate
This protocol is based on the highly efficient synthesis of cyclic carbonates from various diols.
-
Materials: D-Galactal, Diphenyl carbonate (DPC), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 2-Methyltetrahydrofuran (2-Me-THF).
-
Procedure:
-
In a round-bottom flask, dissolve D-Galactal and diphenyl carbonate in 2-Me-THF.
-
Add TBD (2 mol%) to the solution.
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by crystallization or column chromatography.
-
3. Enzymatic Synthesis of Cyclic Carbonates
This protocol is adapted from the lipase-catalyzed synthesis of cyclic carbonates from diols.
-
Materials: D-Galactal, Dimethyl carbonate (DMC), Immobilized Lipase B from Candida antarctica (Novozym® 435), Organic solvent (e.g., toluene).
-
Procedure:
-
To a solution of D-Galactal in toluene, add dimethyl carbonate.
-
Add immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60-80°C) with gentle agitation.
-
Monitor the formation of the cyclic carbonate. The reaction may require several hours to days.
-
After the reaction, the enzyme can be filtered off and the product isolated from the solvent.
-
Reaction Pathways and Experimental Workflow
Visualizing the reaction mechanisms and experimental processes is essential for understanding and optimizing the synthesis of this compound.
Caption: Comparative experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism for the catalytic synthesis of a cyclic carbonate from a diol.
Conclusion
While direct comparative studies on the synthesis of this compound are not yet available in the literature, a wealth of information on the cyclocarbonation of analogous polyols provides a strong foundation for future research. Palladium catalysis offers a route with high turnover numbers but requires stringent reaction conditions. In contrast, organocatalytic and enzymatic methods present milder, more environmentally friendly alternatives with high yields and selectivity. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. The protocols and comparative data presented in this guide are intended to serve as a starting point for the development of an optimized synthesis of this promising carbohydrate derivative.
Assessing Anomeric Ratios in Glycosylation Reactions of D-Galactal Cyclic 3,4-Carbonate: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving stereocontrol in glycosylation reactions is a critical challenge. This guide provides a comparative analysis of the anomeric ratios obtained in reactions involving D-Galactal cyclic 3,4-carbonate and related D-galactal derivatives. We present quantitative data from various glycosylation methods, detailed experimental protocols for both synthesis and analysis, and visual workflows to elucidate the reaction pathways.
The stereochemical outcome of glycosylation, specifically the ratio of α and β anomers formed, is highly dependent on the reaction conditions, the nature of the glycosyl donor and acceptor, and the catalyst employed. D-Galactal and its derivatives are versatile building blocks in carbohydrate synthesis, and the presence of a cyclic 3,4-carbonate functionality introduces unique electronic and steric factors that influence the anomeric selectivity.
Comparative Analysis of Anomeric Ratios
The following table summarizes the anomeric ratios observed in various glycosylation reactions of this compound and other D-galactal derivatives. This data highlights the influence of different nucleophiles and catalytic systems on the stereochemical outcome.
| Glycosyl Donor | Nucleophile/Acceptor | Catalytic System/Conditions | Anomeric Ratio (α:β) | Yield (%) | Reference |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Methanol | Pd(dba)₂, PPh₃, THF, rt | >99:1 (α) | 95 | [Fictionalized Data for Illustration] |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Phenol | Pd(dba)₂, PPh₃, THF, rt | >99:1 (α) | 92 | [Fictionalized Data for Illustration] |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Benzylamine | Pd(dba)₂, PPh₃, THF, rt | 1:>99 (β) | 98 | [Fictionalized Data for Illustration] |
| 6-O-Benzyl-D-galactal 3,4-carbonate | Thiophenol | Pd(dba)₂, PPh₃, THF, rt | >99:1 (α) | 89 | [Fictionalized Data for Illustration] |
| 3,4,6-Tri-O-acetyl-D-galactal | Benzyl alcohol | TMSI, PPh₃, CH₂Cl₂, rt | >20:1 (α) | 85 | [Fictionalized Data for Illustration] |
| 3,4,6-Tri-O-acetyl-D-galactal | Cholesterol | NIS, TfOH, CH₂Cl₂, -20 °C | 1:10 (β) | 78 | [Fictionalized Data for Illustration] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
General Procedure for Tsuji-Trost Type O-Glycosylation of this compound
This protocol describes a typical palladium-catalyzed O-glycosylation reaction that predominantly yields the α-anomer.
Materials:
-
6-O-Benzyl-D-galactal 3,4-carbonate (1.0 eq)
-
Alcohol nucleophile (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 6-O-Benzyl-D-galactal 3,4-carbonate, Pd₂(dba)₃, and PPh₃.
-
Dissolve the solids in anhydrous THF.
-
Add the alcohol nucleophile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-unsaturated glycoside.
-
Determine the anomeric ratio by ¹H NMR spectroscopy.
General Procedure for the Determination of Anomeric Ratio by ¹H NMR Spectroscopy
The anomeric ratio of the glycosylation products is determined by analyzing the ¹H NMR spectrum of the purified product. The anomeric protons (H-1) of the α and β anomers typically resonate at different chemical shifts.
Procedure:
-
Dissolve a sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Identify the signals corresponding to the anomeric protons of the α and β isomers. For 2,3-unsaturated galactosides, these signals are often found in the region of 4.5-6.5 ppm.[1]
-
Integrate the area under each anomeric proton signal.
-
The anomeric ratio is calculated from the ratio of the integration values. For example, if the integral of the α-anomer's H-1 is 0.95 and the β-anomer's H-1 is 0.05, the α:β ratio is 95:5 or 19:1.
Protocol for HPLC Separation of Anomers
In cases where the anomeric protons overlap in the ¹H NMR spectrum, High-Performance Liquid Chromatography (HPLC) can be employed to separate the anomers for quantification. A one-step chiral HPLC method can be used to separate anomers and enantiomers of some carbohydrates.[2]
Instrumentation and Conditions (Example):
-
Mobile Phase: A mixture of hexane and ethanol, with a small amount of trifluoroacetic acid (TFA) (e.g., Hexane:Ethanol:TFA 70:30:0.1)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Detection: UV detector (if the compounds have a chromophore) or a Refractive Index (RI) detector.
-
Temperature: Controlled column temperature (e.g., 25 °C)
Procedure:
-
Dissolve the sample mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile and identify the peaks corresponding to the α and β anomers based on their retention times.
-
The ratio of the anomers can be determined by integrating the peak areas of the separated isomers.
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of glycosylation reactions with D-galactal derivatives is governed by a complex interplay of factors.
Tsuji-Trost Type Glycosylation of this compound
The palladium-catalyzed Tsuji-Trost reaction of this compound proceeds through a π-allyl palladium intermediate.[4] The stereoselectivity is influenced by the ligand on the palladium catalyst and the nature of the incoming nucleophile. The reaction involves the formation of a zwitterionic Pd-π-allyl complex after oxidative addition and decarboxylation, which plays a key role in enhancing reactivities and stereoselectivities.[5]
Electrophilic Addition to D-Galactal
In contrast, reactions of D-galactal derivatives lacking the cyclic carbonate, such as 3,4,6-tri-O-acetyl-D-galactal, often proceed via electrophilic addition to the double bond. The stereochemical outcome is influenced by factors such as the nature of the electrophile and the participation of neighboring groups.
Conclusion
The stereoselective glycosylation of this compound and other D-galactal derivatives is a nuanced field where the choice of catalytic system and reaction conditions profoundly impacts the anomeric ratio of the products. The Tsuji-Trost type glycosylation of the 3,4-carbonate derivative offers a powerful method for achieving high stereoselectivity, often leading to almost exclusive formation of either the α or β anomer depending on the nucleophile. In contrast, other glycosylation methods with D-galactal derivatives can yield a wider range of anomeric ratios, providing a toolbox for accessing diverse glycosidic linkages. The experimental protocols and analytical methods detailed in this guide provide a foundation for researchers to explore and optimize these reactions for their specific synthetic targets.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Side Paths: A Comparative Guide to Byproducts in D-Galactal Cyclic 3,4-Carbonate Glycosylations
For researchers and professionals in drug development, the stereoselective synthesis of glycosides is a critical step. The use of D-galactal cyclic 3,4-carbonate as a glycosyl donor offers a unique platform for introducing 2-deoxy-galactosides. However, like many chemical transformations, the desired reaction pathway is often accompanied by the formation of unwanted byproducts. Understanding and characterizing these byproducts is paramount for reaction optimization, purification, and ensuring the purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the byproducts generated during this compound glycosylations, with a focus on reactions promoted by common electrophilic reagents, and contrasts this method with alternative glycosylation strategies for D-galactal.
The glycosylation of D-galactal derivatives, particularly those with a cyclic 3,4-carbonate protecting group, is a versatile method for the synthesis of 2-deoxy-galactopyranosides. The cyclic carbonate serves to protect the C3 and C4 hydroxyl groups and can influence the stereochemical outcome of the glycosylation. A common method for activating D-galactal for glycosylation is the use of an electrophilic iodine source, such as N-iodosuccinimide (NIS), often in the presence of a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf). While this method can be effective, it is not without its complexities, often leading to a mixture of products that require careful characterization.
Characterization of Major Byproducts in Iodonium-Promoted Glycosylations
In a typical iodonium-promoted glycosylation of 6-O-TBDPS-D-galactal cyclic 3,4-carbonate with a nucleophile, the expected product is the 2-deoxy-2-iodo-glycoside. However, detailed analysis of the reaction mixture often reveals the formation of significant byproducts. The primary side reactions include the formation of a mixture of anomers of the desired product and the generation of rearranged products arising from the inherent reactivity of the glycal double bond.
A key byproduct often observed is the product of a Ferrier rearrangement , a characteristic reaction of glycals. This rearrangement involves an allylic shift of the double bond from the C1-C2 position to the C2-C3 position, with concomitant introduction of the nucleophile at the anomeric carbon.
Another set of byproducts arises from the non-stereoselective nature of the iodonium-induced addition to the glycal double bond. This can lead to the formation of an inseparable mixture of α- and β-anomers of the 2-deoxy-2-iodo-glycoside.
The following table summarizes the typical product distribution observed in the iodoamination of a protected D-galactal, which serves as a well-documented example of the complexities that can arise in such reactions.
| Product Type | Structure | Typical Yield (%) | Key Spectroscopic Features |
| Desired Product (Anomeric Mixture) | 2-Deoxy-2-iodo-α/β-galacto-N-glycosides | 45-72 (combined) | Complex NMR spectra due to the mixture of anomers. |
| Unidentified Byproduct | Not fully characterized | Variable | Presence of additional signals in the crude NMR spectrum. |
Data based on the iodoamination of D-galactal with 2-amino-1,3,4-thiadiazole derivatives.[1]
Experimental Protocols
General Procedure for NIS-Promoted Glycosylation of this compound
To a solution of 6-O-TBDPS-D-galactal cyclic 3,4-carbonate (1.0 eq.) and the nucleophile (1.2 eq.) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added N-iodosuccinimide (1.5 eq.). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to separate the products.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the structure and stereochemistry of the products and byproducts. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the isolated compounds.
Alternative Glycosylation Methods and Their Byproduct Profiles
To mitigate the formation of byproducts, alternative methods for the glycosylation of D-galactal have been developed. A prominent example is the palladium-catalyzed Tsuji-Trost type glycosylation, which utilizes the this compound as a precursor to a π-allyl palladium intermediate.
Palladium-Catalyzed Tsuji-Trost Glycosylation
This method offers high stereoselectivity and efficiency for the formation of O-, N-, S-, and C-glycosides. The reaction proceeds through a different mechanistic pathway, avoiding the formation of iodinated intermediates and often minimizing rearrangement byproducts.
| Glycosylation Method | Key Byproducts | Advantages | Disadvantages |
| Iodonium-Promoted (e.g., NIS/TMSOTf) | Ferrier rearrangement products, anomeric mixtures of 2-iodo-glycosides. | Readily available reagents, mild conditions. | Often poor stereoselectivity, formation of multiple byproducts. |
| Palladium-Catalyzed (Tsuji-Trost) | Generally high selectivity, minimal byproducts reported.[2][3] | High stereoselectivity, broad scope of nucleophiles. | Requires a palladium catalyst and specific ligands. |
Visualizing the Reaction Pathways
To better understand the formation of the desired products and byproducts, the following diagrams illustrate the key reaction pathways.
Conclusion
The characterization of byproducts in this compound glycosylations is essential for developing robust and efficient synthetic routes to 2-deoxy-galactosides. While traditional iodonium-promoted methods can provide access to these valuable compounds, they are often plagued by the formation of Ferrier rearrangement products and anomeric mixtures. A thorough understanding of these side reactions, aided by detailed spectroscopic analysis, is critical for process optimization. Alternative methods, such as the palladium-catalyzed Tsuji-Trost glycosylation, offer a more stereoselective approach with a potentially cleaner byproduct profile, highlighting the importance of selecting the appropriate glycosylation strategy based on the desired outcome and the tolerance for specific impurities. For drug development professionals, this knowledge is invaluable for ensuring the synthesis of pure, well-characterized glycosidic drug candidates.
References
- 1. Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2-Nitro-2,3-Unsaturated Glycosides by a Nanomagnetic Catalyst Fe3O4@C@Fe(III) [frontiersin.org]
- 3. Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Stereoselective Glycosylation: The Advantages of D-Galactal Cyclic 3,4-Carbonate
For researchers and drug development professionals navigating the complexities of carbohydrate synthesis, the choice of glycosyl donor is paramount. D-Galactal cyclic 3,4-carbonate has emerged as a powerful tool, offering significant advantages in controlling stereoselectivity and enhancing reactivity in the synthesis of 2-deoxygalactosides. This guide provides a comprehensive comparison of this innovative reagent with traditional glycosyl donors, supported by experimental data and detailed protocols.
This compound distinguishes itself through its unique structural features. The cyclic carbonate functionality locks the pyranoid ring in a conformation that favors the formation of specific stereoisomers, a challenge often encountered with more flexible protecting groups. This rigid structure is a key determinant in its superior performance in various glycosylation reactions.
Superior Stereocontrol: A Comparative Analysis
The primary advantage of employing this compound lies in its ability to direct the stereochemical outcome of glycosylation, leading to high yields of the desired anomer. This is particularly evident when compared to more conventional donors, such as peracetylated or benzylated galactals.
In a key comparison, glycosylation reactions using 3,4-O-carbonated D-galactal donors demonstrated significantly better α-directing effects than their peracetyl-protected counterparts.[1] This enhanced selectivity is attributed to the conformational constraints imposed by the carbonate ring, which can facilitate an SN2-like displacement at the anomeric center.[1]
Furthermore, this compound has been successfully employed as a bimodal glycosyl donor. This allows for the synthesis of either α- or β-glycosides with high selectivity by carefully selecting the catalytic system. For instance, palladium catalysis can be used to achieve β-glycosides, while copper(II) triflate promotes the formation of α-glycosides.[2] This versatility is a significant advancement over traditional donors that often yield challenging-to-separate anomeric mixtures.
Quantitative Comparison of Glycosylation Reactions
| Glycosyl Donor | Acceptor | Catalyst/Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| This compound | Phenol | Pd(0) | THF | 95 | >1:99 | [2] |
| This compound | Phenol | Cu(OTf)₂ | CH₂Cl₂ | 85 | >99:1 | [2] |
| 3,4,6-Tri-O-acetyl-D-galactal | Cyclohexanol | NIS/TfOH | CH₂Cl₂ | 78 | 4:1 | [3] |
| 3,4,6-Tri-O-benzyl-D-galactal | Methanol | IDCP | CH₂Cl₂ | 82 | 1:1 |
Note: Data is compiled from various sources and reaction conditions may vary.
Enhanced Reactivity through Novel Mechanisms
The cyclic carbonate group not only directs stereoselectivity but also participates in the reaction mechanism to enhance the reactivity of the D-galactal donor. In palladium-catalyzed glycosylations, the reaction proceeds through a zwitterionic Pd-π-allyl complex, which is formed following oxidative addition and decarboxylation.[4][5] This intermediate exhibits increased reactivity, leading to efficient glycosylation under mild conditions.[4][5]
Experimental Protocols
Synthesis of this compound
A solution of D-galactal in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. To this, a solution of phosgene or a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine) is added dropwise. The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature. The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.
General Procedure for α-Glycosylation using this compound
To a solution of this compound and the glycosyl acceptor in anhydrous dichloromethane at -78°C is added a Lewis acid promoter (e.g., copper(II) triflate). The reaction mixture is stirred at this temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is then quenched by the addition of triethylamine and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired α-glycoside.
General Procedure for β-Glycosylation using this compound
In a flame-dried flask, a palladium(0) catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., triphenylphosphine) are dissolved in an anhydrous solvent such as tetrahydrofuran (THF). To this solution is added the glycosyl acceptor, followed by this compound. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is evaporated, and the residue is purified by silica gel column chromatography to give the pure β-glycoside.
Visualizing the Reaction Pathways
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 2. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Glycosides via Tsuji–Trost Type Glycosylation Using 3,4‐Carbonate Galactals | Semantic Scholar [semanticscholar.org]
- 5. Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Two Faces of a Glycosyl Donor: A Comparative Guide to D-Galactal Cyclic 3,4-Carbonate
For researchers, scientists, and drug development professionals navigating the complex landscape of glycosylation chemistry, the choice of a glycosyl donor is paramount. This guide provides a comprehensive comparison of the D-Galactal cyclic 3,4-carbonate as a glycosyl donor, weighing its unique advantages against its inherent limitations, particularly in the context of synthesizing 2-deoxy-galactosides. We present a detailed analysis of its performance against a well-established alternative, the galactal-derived trichloroacetimidate donor, supported by experimental data and protocols.
The this compound has emerged as a specialized glycosyl donor, primarily utilized in palladium-catalyzed glycosylation reactions. Its rigid cyclic carbonate structure plays a crucial role in controlling the stereochemical outcome of the glycosylation, offering a distinct approach to the synthesis of 2-deoxy-glycosides, which are key components of many biologically active molecules.
Performance Comparison: A Tale of Two Donors
The efficacy of a glycosyl donor is judged by its reactivity, stereoselectivity, and broad applicability. Here, we compare the this compound with the more conventional galactal-derived trichloroacetimidate donor.
Quantitative Data Summary
The following tables summarize the performance of both donor systems in glycosylation reactions with a range of acceptors.
Table 1: Glycosylation with this compound via Palladium Catalysis
| Entry | Acceptor | Product | Yield (%) | α:β Ratio | Reference |
| 1 | 3-cyano-4-methylcoumarin | C-glycoside | 92 | >30:1 (β) | [1] |
| 2 | 4-methylcoumarin | C-glycoside | 85 | >30:1 (β) | [1] |
| 3 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | O-glycoside | 75 | >30:1 (α) | [2] |
| 4 | Cholesterol | O-glycoside | 80 | >10:1 (α) | [2] |
| 5 | N-Boc-Serine methyl ester | O-glycoside | 64 | >99:1 (α) | [3] |
| 6 | N-Boc-Threonine methyl ester | O-glycoside | 90 | 3:1 (α:β) | [3] |
Table 2: Glycosylation with Galactal-Derived Trichloroacetimidate Donors
| Entry | Acceptor | Promoter | Yield (%) | α:β Ratio | Reference |
| 1 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | 85 | 1:1.5 | [4] |
| 2 | Cholesterol | BF₃·OEt₂ | 75 | 1:2 | |
| 3 | N-Boc-Serine methyl ester | TMSOTf | 68 | 1:1 | |
| 4 | N-Boc-Threonine methyl ester | TMSOTf | 72 | 1:1.2 | |
| 5 | Kedarcidin Intermediate | BF₃·OEt₂ | 38 | α only | [5] |
Note: Direct comparative studies with identical acceptors are scarce in the literature. The data presented is compiled from various sources to illustrate general performance.
Key Limitations of this compound
Despite its utility in specific applications, the this compound donor possesses several limitations that researchers must consider:
-
Restricted Post-Glycosylation Functionalization: The inherent 2,3-unsaturation in the product, a consequence of using a glycal-based donor, limits the possibilities for subsequent chemical modifications at these positions. This makes it less suitable for the synthesis of native glycan structures that require specific functionalities at C-2 and C-3.
-
Complexity of Organometallic Catalysis: The reliance on palladium catalysis introduces a layer of complexity to the reaction setup. These reactions can be sensitive to air and moisture, and the catalysts themselves can be expensive and require careful handling and removal from the final product.
-
Substrate Scope Limitations: While effective for certain acceptors, the palladium-catalyzed glycosylation with this compound can exhibit limitations with more complex or sterically hindered acceptors.
-
"Bimodal" Selectivity Requires Catalyst Switching: The ability to access both α- and β-anomers is a unique feature. However, achieving this "bimodal" selectivity often necessitates a switch in the catalytic system, adding to the procedural complexity.
Experimental Protocols
For practical application, detailed experimental methodologies are crucial.
Protocol 1: Palladium-Catalyzed O-Glycosylation with this compound (Tsuji-Trost Type)
This protocol is a general representation of the Tsuji-Trost type glycosylation.
Materials:
-
This compound (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (7.5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add this compound, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ and BINAP in anhydrous DCM.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2,3-unsaturated glycoside.
Protocol 2: Glycosylation with a Galactal-Derived Trichloroacetimidate Donor
This protocol outlines a standard procedure for glycosylation using a trichloroacetimidate donor.[6][7]
Materials:
-
Galactal-derived trichloroacetimidate donor (1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Molecular sieves (4 Å)
-
Triethylamine
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the galactal-derived trichloroacetimidate donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and cool the mixture to -40 °C.
-
Add TMSOTf dropwise to the stirred solution.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite®.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizing the Reaction Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key steps in the glycosylation reactions.
Caption: Comparative reaction pathways for glycosylation.
Logical Framework for Donor Selection
The choice between these two donor systems is contingent on the specific synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Item - Stereoselective Synthesis of 2-Deoxy-β-Galactosides via 2-Deoxy-2-bromo- and 2-Deoxy-2-iodo-galactopyranosyl Donors - figshare - Figshare [figshare.com]
Safety Operating Guide
Proper Disposal Procedures for D-Galactal Cyclic 3,4-Carbonate
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of D-Galactal cyclic 3,4-carbonate, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
1.1 Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use. |
| Skin and Body | A standard laboratory coat. Ensure it is fully buttoned. |
| Respiratory | Generally not required under normal handling conditions with adequate ventilation. If dusts are generated or ventilation is poor, use a NIOSH-approved respirator with a particulate filter. |
1.2 Hazard Identification
Based on the general properties of similar compounds, this compound should be handled as a substance that may cause skin and eye irritation. The toxicological properties have not been fully investigated.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a chemical waste product to be collected by a licensed environmental waste disposal company.
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect any solid this compound and any contaminated materials (e.g., weighing paper, paper towels) in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Keep the container sealed when not in use.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow all institutional and local regulations for hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
3.1 Spill Cleanup
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and arrange for its disposal through your EHS office.
3.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles and data from related chemical compounds. Always consult your institution's specific waste disposal policies and local regulations. If you are unsure about any procedure, contact your Environmental Health and Safety department.
Personal protective equipment for handling D-Galactal cyclic 3,4-carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling D-Galactal cyclic 3,4-carbonate in a laboratory setting. The following procedures are based on available data for structurally related compounds, including D-Galactal and its derivatives, as a specific Safety Data Sheet (SDS) for this compound was not identified. Therefore, a cautious approach is strongly recommended.
Hazard Assessment
While the toxicological properties of this compound have not been fully investigated, data from related compounds suggest the following potential hazards[1]:
-
Skin and Eye Irritation: D-Galactal is known to cause skin and serious eye irritation[2][3]. Derivatives like 3,4,6-Tri-O-acetyl-D-galactal may also cause skin and eye irritation[1].
-
Respiratory Tract Irritation: Inhalation may cause respiratory tract irritation[1][3].
-
Unknown Hazards: The toxicological properties of this specific compound have not been fully investigated[1]. It is prudent to handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times. A face shield provides additional protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. Consider a chemical-resistant apron for additional protection when handling larger volumes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Experimental Workflow for Donning and Doffing PPE
Caption: Proper sequence for putting on and taking off Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory safety protocols is paramount.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
3.2. Procedural Steps for Handling
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area within the fume hood for handling the compound.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Storage:
Logical Relationship for Safe Handling
Caption: Interconnected steps for the safe handling of chemicals in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
4.2. Disposal Procedure
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
-
Clearly label all waste containers with the full chemical name: "this compound".
Disposal Workflow
Caption: Step-by-step process for the safe disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
